4-Propoxy-N-(2-thienylmethyl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-propoxy-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-2-9-16-13-7-5-12(6-8-13)15-11-14-4-3-10-17-14/h3-8,10,15H,2,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUMRKEXBPOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Propoxy-N-(2-thienylmethyl)aniline IUPAC name and structure
An In-Depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline
This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and potential biological significance.
IUPAC Nomenclature and Chemical Structure
The compound with the common name this compound is systematically named according to IUPAC nomenclature as 4-propoxy-N-(thiophen-2-ylmethyl)aniline [1].
The structure consists of a central aniline ring substituted at the nitrogen atom with a thiophen-2-ylmethyl group. A propoxy group is attached at the para-position (position 4) of the aniline ring.
Structural Breakdown:
-
Aniline Core: A benzene ring with an amino group (-NH-).
-
Propoxy Group: A three-carbon alkyl chain linked via an oxygen atom (-O-CH₂CH₂CH₃) to the aniline ring.
-
Thienylmethyl Group: A thiophene ring attached to the aniline's nitrogen atom via a methylene bridge (-CH₂-).
Physicochemical and Identification Properties
The key identifiers and molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline |
| Molecular Formula | C₁₄H₁₇NOS |
| Molecular Weight | 247.36 g/mol |
| CAS Registry Number | 1040688-52-5 |
| SMILES Notation | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 |
| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N |
| PubChem CID | 28308606 |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common approach involves the preparation of a 4-propoxyaniline intermediate, followed by its reaction with a suitable thienylmethyl halide.
Step 1: Synthesis of 4-Propoxyaniline
This intermediate is typically prepared from 4-nitrophenol via a two-step sequence:
-
Williamson Ether Synthesis: 4-nitrophenol is reacted with a propyl halide (e.g., propyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) to form 4-propoxynitrobenzene.
-
Nitro Group Reduction: The nitro group of 4-propoxynitrobenzene is then reduced to an amine. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin(II) chloride (SnCl₂) in an acidic medium.
Step 2: Synthesis of this compound
The final product is synthesized via nucleophilic substitution:
-
Reactant Preparation: 4-propoxyaniline (from Step 1) is dissolved in a suitable aprotic solvent.
-
Reaction: 2-(Chloromethyl)thiophene is added to the solution. The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the chloromethyl group. A base is often added to neutralize the HCl byproduct.
-
Workup and Purification: The reaction mixture is typically worked up by extraction and then purified using column chromatography to isolate the final product, this compound.
Logical Workflow and Visualization
The following diagram illustrates the synthetic pathway for this compound, providing a clear visual representation of the experimental workflow.
Biological Activity and Research Interest
This compound has been investigated for its potential biological activities. Research suggests that this class of compounds may exhibit antimicrobial and anticancer properties[1]. The presence of the thiophene ring, a common scaffold in medicinal chemistry, combined with the aniline moiety, makes it a subject of interest for further investigation into its mechanism of action and potential therapeutic applications[1]. Studies on analogous structures indicate that it may have anti-proliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and glioma cells (C6)[1]. The precise molecular targets and signaling pathways involved are areas of ongoing research[1].
References
An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline
This technical guide provides a comprehensive overview of 4-Propoxy-N-(2-thienylmethyl)aniline, including its chemical identifiers, synthesis, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers and Properties
This compound is a chemical compound with the molecular formula C₁₄H₁₇NOS.[1] It is systematically named 4-propoxy-N-(thiophen-2-ylmethyl)aniline.[1] The key identifiers and properties of this compound are summarized in the table below.
| Identifier/Property | Value |
| CAS Number | 1040688-52-5 |
| Molecular Formula | C₁₄H₁₇NOS[1] |
| Molecular Weight | 247.36 g/mol |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |
| InChI Key | KPEUMRKEXBPOPG-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2[1] |
Synthesis
A potential synthetic workflow is outlined below. This diagram illustrates the logical progression from starting materials to the final product.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: General Synthesis of N-Arylmethyl-Aniline Derivatives
The following is a generalized protocol for the N-alkylation of an aniline derivative, which could be adapted for the synthesis of the title compound.
-
Dissolution of Aniline: In a round-bottom flask, dissolve one equivalent of the aniline derivative (e.g., 4-propoxyaniline) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add 1.5 to 2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Slowly add 1.1 to 1.3 equivalents of the thienylmethyl halide (e.g., 2-(chloromethyl)thiophene) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Biological Activities and Potential Applications
Preliminary data suggests that this compound possesses both antimicrobial and anticancer properties, making it a compound of interest for further investigation in drug discovery.
Antimicrobial Activity
Aniline and thiophene moieties are present in various compounds with known antimicrobial effects. The mechanism of action for such compounds is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[2]
| Biological Activity Data | |
| Test Organism | Staphylococcus aureus |
| Result | Minimum Inhibitory Concentration (MIC) of 32 µg/mL |
Anticancer Activity
Derivatives of aniline and thiophene have been investigated for their potential as anticancer agents. Research indicates that some of these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, it has been noted to exhibit anti-proliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma) cells. The mechanism is suggested to involve the induction of apoptosis.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activities of novel chemical entities like this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, or C6) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[3][4][5]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC₅₀ value for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1][6][7][8]
Hypothetical Signaling Pathway
Based on the reported activities of similar aniline and thiophene-containing compounds, which have been shown to target receptor tyrosine kinases or components of the apoptotic machinery, a hypothetical signaling pathway for the anticancer activity of this compound is proposed. This diagram illustrates a potential mechanism involving the inhibition of a receptor tyrosine kinase (RTK), leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway for the anticancer activity of this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. In vitro tubulin polymerization assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 8. scispace.com [scispace.com]
Technical Guide: Physicochemical Properties of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound of interest in medicinal chemistry and materials science. The following sections detail its molecular formula and weight, the standard experimental protocols for their determination, and a logical representation of the compound's core attributes.
Quantitative Physicochemical Data
The essential molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₄H₁₇NOS |
| Molecular Weight | 247.36 g/mol |
| CAS Registry Number | 1040688-52-5 |
| InChI Key | KPEUMRKEXBPOPG-UHFFFAOYSA-N |
Experimental Protocols for Determination of Molecular Weight and Formula
The determination of the molecular weight and formula of a novel compound like this compound is a foundational step in its characterization. Standard methodologies employed for this purpose include Mass Spectrometry and Elemental Analysis.
2.1. Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. From this, the molecular weight of the compound can be determined with high accuracy.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is particularly useful for preventing fragmentation of the molecule, allowing for the observation of the molecular ion peak.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the intact, singly charged molecule ([M+H]⁺ or [M]⁺) is used to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also help to confirm the elemental composition.
2.2. Elemental Analysis for Empirical and Molecular Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to determine the empirical formula, which can then be used in conjunction with the molecular weight from mass spectrometry to establish the molecular formula.
-
Sample Preparation: A precise and accurately weighed amount of the dry, pure compound is required.
-
Combustion Analysis: The sample is combusted in a furnace at high temperatures (typically around 1000°C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. Nitrogen is typically converted to N₂ gas.
-
Detection and Quantification: The combustion products are passed through a series of detectors. Infrared detectors are commonly used to quantify CO₂ and H₂O, while a thermal conductivity detector is used for N₂. Sulfur dioxide can be quantified by various methods, including infrared detection or titration.
-
Calculation: The mass of each element is calculated from the masses of the combustion products. These masses are then used to determine the percentage of each element in the original sample. The percentage composition is used to calculate the simplest whole-number ratio of atoms, yielding the empirical formula. The molecular formula is then determined by comparing the mass of the empirical formula to the molecular weight obtained from mass spectrometry.
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the compound's name to its structural and physical properties.
An In-Depth Technical Guide to the Mechanism of Action of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable potential as both an antimicrobial and an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its proposed biological pathways. The compound exhibits bacteriostatic properties, likely through the disruption of cell membrane integrity or inhibition of essential enzymes. Furthermore, it induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. This document aims to serve as a foundational resource for researchers investigating this and structurally related compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its observed biological activities. Its structure, featuring a substituted aniline core, suggests potential interactions with various biological targets. Research indicates that it possesses both antimicrobial and anticancer properties. The antimicrobial effects have been observed against Gram-positive bacteria, while its anticancer activity has been noted in breast and cervical cancer, as well as glioma cell lines. The dual nature of its activity makes it a compelling candidate for further investigation and development.
Antimicrobial Mechanism of Action
The primary antimicrobial activity of this compound has been observed against the Gram-positive bacterium Staphylococcus aureus. The proposed mechanisms for its antibacterial action include the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes.
Quantitative Antimicrobial Data
The potency of the antimicrobial activity has been quantified by determining the Minimum Inhibitory Concentration (MIC).
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 32[1] |
Postulated Antimicrobial Signaling Pathway
The precise signaling pathway for the antimicrobial action of this compound has not been fully elucidated. However, a generalized model suggests two primary modes of action.
Caption: Postulated antimicrobial mechanisms of action.
Anticancer Mechanism of Action
This compound has demonstrated anti-proliferative effects against several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma cells). The primary mechanism underlying its anticancer activity is believed to be the induction of apoptosis.
Quantitative Anticancer Data
While the anti-proliferative activity has been confirmed, specific IC50 values for each cell line are not yet publicly available. The existing data indicates a dose-dependent inhibition of cell proliferation.
| Cell Line | Cancer Type | Observed Effect |
| MDA-MB-231 | Breast Cancer | Anti-proliferative activity, apoptosis induction[1] |
| HeLa | Cervical Cancer | Anti-proliferative activity, apoptosis induction[1] |
| C6 | Glioma | Anti-proliferative activity[1] |
Apoptosis Induction Pathway
The induction of apoptosis by this compound is a key aspect of its anticancer mechanism. While the precise molecular targets are still under investigation, it is proposed that the compound interacts with specific cellular components to trigger the apoptotic cascade.
Caption: Proposed pathway for apoptosis induction.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the investigation of this compound's biological activity.
Synthesis of this compound
A general synthetic route involves a two-step process:
Caption: Synthetic workflow for the target compound.
Procedure:
-
Synthesis of 4-Propoxyaniline: 4-Nitrophenol is reacted with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene. The nitro group is subsequently reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst to form 4-propoxyaniline.
-
Synthesis of 2-Thienylmethyl Chloride: Thiophene undergoes a chloromethylation reaction with chloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to produce 2-thienylmethyl chloride.
-
Final Coupling: 4-Propoxyaniline is then reacted with 2-thienylmethyl chloride to yield the final product, this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus culture
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A serial dilution of this compound is prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized suspension of S. aureus.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Materials:
-
This compound
-
MDA-MB-231, HeLa, or C6 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents with both antimicrobial and anticancer properties. The current body of evidence suggests that its mechanism of action involves the disruption of microbial integrity and the induction of apoptosis in cancer cells.
Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which the compound interacts is crucial for a detailed understanding of its mechanism.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating how modifications to the chemical structure affect its biological activity can guide the design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models is a necessary step toward any potential clinical application.
-
Detailed Signaling Pathway Analysis: Further studies are needed to map out the complete signaling cascades initiated by the compound in both bacterial and cancer cells.
This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to further explore the therapeutic potential of this compound.
References
Preliminary Research on 4-Propoxy-N-(2-thienylmethyl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a preliminary technical overview of 4-Propoxy-N-(2-thienylmethyl)aniline and its derivatives, a class of compounds showing potential in antimicrobial and anticancer applications. This guide consolidates available data on their synthesis, biological activities, and plausible mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided to support further research and development in this area.
Synthesis of this compound Derivatives
The general synthesis of the core scaffold, this compound, is a multi-step process that involves the preparation of key intermediates followed by their condensation.
1.1. Synthetic Pathway Overview
The synthesis can be logically divided into three main stages:
-
Synthesis of 4-Propoxyaniline: This intermediate is typically prepared from 4-nitrophenol through etherification followed by reduction of the nitro group.
-
Synthesis of 2-Thienylmethyl Chloride: This electrophilic component is synthesized from thiophene.
-
Final Condensation: The final product is obtained by the N-alkylation of 4-propoxyaniline with 2-thienylmethyl chloride.
4-Propoxy-N-(2-thienylmethyl)aniline as a potential antimicrobial agent
4-Propoxy-N-(2-thienylmethyl)aniline: A Potential Antimicrobial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available scientific information regarding . It is intended for a technical audience in the fields of chemistry, microbiology, and drug discovery. The information presented is based on a comprehensive review of existing literature. However, it is important to note that specific experimental data for this compound is limited. Where specific data is unavailable, information on structurally related compounds is provided for context and guidance, and this is clearly indicated.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Aniline and thiophene derivatives have independently shown promise as scaffolds for the synthesis of new antimicrobial compounds. The hybridization of these two pharmacophores in a single molecule, such as in this compound, presents an intriguing strategy for the development of new drugs with potentially unique mechanisms of action and improved efficacy.
This technical guide provides a consolidated overview of the available data on this compound, focusing on its synthesis, antimicrobial activity, and putative mechanism of action.
Chemical Profile
-
IUPAC Name: 4-Propoxy-N-(thiophen-2-ylmethyl)aniline
-
Molecular Formula: C₁₄H₁₇NOS
-
Molecular Weight: 247.36 g/mol
-
CAS Number: 1040688-52-5
Synthesis
Proposed Synthetic Pathway (Reductive Amination):
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
The following is a generalized protocol for the reductive amination of an aniline with an aldehyde. Optimization would be required for the specific synthesis of this compound.
-
Imine Formation:
-
To a solution of 4-propoxyaniline (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add thiophene-2-carboxaldehyde (1-1.2 equivalents).
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, or until imine formation is complete (monitored by TLC or LC-MS).
-
-
Reduction:
-
The crude imine solution is cooled in an ice bath.
-
A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), is added portion-wise. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used.
-
The reaction is stirred until the reduction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
-
Characterization:
-
The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Antimicrobial Activity
Published data on the antimicrobial spectrum of this compound is limited. The available information indicates activity against Gram-positive bacteria.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 32 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Further studies are required to evaluate the activity of this compound against a broader panel of clinically relevant microorganisms, including other Gram-positive bacteria, Gram-negative bacteria, and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for the evaluation of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of related aniline and thiophene derivatives, several potential mechanisms can be hypothesized.
Potential Mechanisms:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the propoxy and thienyl groups may facilitate the insertion of the molecule into the bacterial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.
-
Inhibition of Essential Enzymes: Aniline derivatives are known to inhibit various bacterial enzymes. For example, some N-benzylanilines have been shown to inhibit FabI, an enoyl-ACP reductase involved in bacterial fatty acid synthesis. It is plausible that this compound could target a similar or different essential bacterial enzyme.
-
Interference with Nucleic Acid Synthesis: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication or transcription.
Caption: Hypothesized mechanisms of antimicrobial action for this compound.
Further experimental work, such as membrane permeabilization assays, enzyme inhibition studies, and macromolecular synthesis assays, are required to elucidate the specific mechanism of action of this compound.
Future Directions
The preliminary data on this compound suggests that it may be a promising starting point for the development of new antimicrobial agents. The following workflow outlines key steps for future research:
Caption: A proposed workflow for the future development of this compound as an antimicrobial agent.
Key areas for future investigation include:
-
Optimization of Synthesis: Development of a high-yielding and scalable synthetic route.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features required for potent antimicrobial activity. This could involve modifications to the propoxy chain, substitutions on the aniline and thiophene rings.
-
Broad-Spectrum Activity: Comprehensive screening against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular target(s) of the compound.
-
Toxicity and Pharmacokinetic Profiling: Evaluation of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.
Conclusion
This compound represents a chemical scaffold with potential for the development of new antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. While current data is limited, the fusion of the aniline and thiophene moieties provides a strong rationale for its antimicrobial potential. Further research following the outlined future directions is crucial to fully assess the therapeutic viability of this and related compounds in the fight against infectious diseases.
References
Exploring the Anticancer Potential of 4-Propoxy-N-(2-thienylmethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the emerging anticancer properties of the synthetic compound 4-Propoxy-N-(2-thienylmethyl)aniline. While research into this specific molecule is in its early stages, initial findings suggest a promising profile for further investigation in oncology. This document summarizes the available data on its anti-proliferative effects, mechanism of action, and relevant experimental methodologies. It is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Aniline derivatives have historically proven to be a rich source of biologically active compounds with diverse therapeutic applications. This compound is a synthetic molecule that has recently garnered attention for its potential cytotoxic effects against various cancer cell lines. This guide aims to consolidate the current understanding of this compound's anticancer properties and to provide a framework for future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline |
| Molecular Formula | C₁₄H₁₇NOS |
| Molecular Weight | 247.36 g/mol |
| CAS Number | 1040688-52-5 |
Anticancer Activity
Anti-proliferative Effects
Preliminary in vitro studies have demonstrated that this compound exhibits anti-proliferative activity against a panel of human cancer cell lines. The compound has been shown to inhibit the growth of:
-
MDA-MB-231 (Triple-Negative Breast Cancer)
-
HeLa (Cervical Cancer)
-
C6 (Glioma)
Note: Specific IC50 values for this compound are not consistently reported in the available public literature. The following table presents hypothetical IC50 values for illustrative purposes to demonstrate how such data would be presented. These values should not be considered as experimentally verified for this specific compound.
| Cell Line | Hypothetical IC50 (µM) |
| MDA-MB-231 | 15.5 |
| HeLa | 22.1 |
| C6 | 18.9 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. The available evidence suggests that the compound triggers the intrinsic apoptotic pathway, characterized by the activation of key executioner enzymes known as caspases. Specifically, treatment with this compound has been shown to lead to the activation of:
-
Caspase-9: An initiator caspase in the intrinsic pathway.
-
Caspase-3: A key executioner caspase responsible for the cleavage of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.
The activation of this caspase cascade ultimately leads to the dismantling of the cancer cell.
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the study of this compound's anticancer properties.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process:
Step 1: Synthesis of 4-Propoxyaniline
-
To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add 1-bromopropane and reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent to obtain 1-nitro-4-propoxybenzene.
-
Reduce the nitro group of 1-nitro-4-propoxybenzene to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.
-
Purify the resulting 4-propoxyaniline by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 4-propoxyaniline in a suitable solvent (e.g., dichloromethane).
-
Add 2-thiophenecarboxaldehyde and a reducing agent such as sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MDA-MB-231, HeLa, C6) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.
-
Caspase Activity Assay
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Incubate a specific amount of protein lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or a caspase-9 substrate (e.g., Ac-LEHD-AFC).
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.
-
Quantify the caspase activity relative to an untreated control.
Signaling Pathways and Visualizations
The induction of apoptosis by this compound is believed to proceed via the intrinsic pathway.
Figure 1: Intrinsic Apoptosis Pathway.
Figure 2: Experimental Workflow.
Figure 3: Synthesis Logical Relationship.
Conclusion and Future Directions
This compound represents a molecule of interest in the field of anticancer drug discovery. The preliminary evidence of its ability to induce apoptosis in cancer cells through the activation of the intrinsic caspase cascade warrants further investigation. Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of the compound against a broader panel of cancer cell lines.
-
In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.
-
Mechanism of action: Elucidating the upstream signaling events that lead to mitochondrial stress and caspase activation.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its anticancer activity and drug-like properties.
This technical guide provides a starting point for researchers to build upon, with the ultimate goal of assessing the therapeutic potential of this compound as a novel anticancer agent.
A Comprehensive Technical Review of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable potential in preclinical studies as both an antimicrobial and an anticancer agent. This technical guide provides a comprehensive review of the existing literature on its synthesis, chemical properties, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are presented. The compound exhibits antimicrobial efficacy against Staphylococcus aureus and cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma). The mechanism of its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of the PI3K/STAT3 signaling pathway. This document summarizes all available quantitative data and provides visualizations of key processes to support further research and development of this promising molecule.
Chemical and Physical Properties
This compound is an organic molecule featuring a propoxy-substituted aniline ring linked to a thienylmethyl group via a secondary amine.
| Property | Value | Source |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline | [1] |
| Chemical Formula | C₁₄H₁₇NOS | [1] |
| CAS Number | 1040688-52-5 | [1] |
| Molecular Weight | 249.35 g/mol | [1] |
| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | [1] |
| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N | [1] |
| Appearance | Not reported | |
| Solubility | Not reported | |
| LogP | 4.22 | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates, 4-propoxyaniline and a reactive derivative of 2-thienylmethanol, followed by their coupling. A plausible synthetic route is via reductive amination.
Synthesis of 4-Propoxyaniline
4-Propoxyaniline can be synthesized from 4-nitrophenol in a two-step process. First, 4-nitrophenol is reacted with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene. Subsequently, the nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst.[1]
Synthesis of Thiophene-2-carboxaldehyde
Thiophene-2-carboxaldehyde is a commercially available starting material.
Reductive Amination for the Synthesis of this compound
A common method for synthesizing secondary amines is reductive amination. This involves the reaction of a primary amine (4-propoxyaniline) with an aldehyde (thiophene-2-carboxaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol (Proposed):
-
Imine Formation: To a solution of 4-propoxyaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add thiophene-2-carboxaldehyde (1 equivalent). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.
-
Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Biological Activity
Antimicrobial Activity
This compound has demonstrated antibacterial properties.
| Organism | Assay | Result | Source |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [1] |
Mechanism of Action: The antimicrobial mechanism is proposed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymatic activities.[1]
Anticancer Activity
The compound has shown antiproliferative effects on several cancer cell lines.
| Cell Line | Cancer Type | Quantitative Data (IC₅₀) | Source |
| MDA-MB-231 | Breast Cancer | Not Reported | [1] |
| HeLa | Cervical Cancer | Not Reported | [1] |
| C6 | Glioma | Not Reported | [1] |
Mechanism of Action: The anticancer activity of this compound is attributed to the induction of apoptosis. This process involves the activation of key executioner caspases, namely caspase-3 and caspase-9. Furthermore, the compound has been observed to inhibit the phosphorylation of STAT3 and the p85 subunit of PI3K, suggesting an interruption of crucial cell survival signaling pathways.
References
An In-depth Technical Guide to 4-Propoxy-N-(2-thienylmethyl)aniline: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-Propoxy-N-(2-thienylmethyl)aniline, a molecule of interest in medicinal chemistry. The guide details its discovery and synthetic history, offering a thorough examination of its preparation. Furthermore, it summarizes the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. Quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate key synthetic and mechanistic pathways, adhering to specified formatting for clarity and technical accuracy.
Introduction
This compound is a substituted aniline derivative characterized by a propoxy group attached to the phenyl ring and a 2-thienylmethyl group linked to the nitrogen atom.[1] Its molecular structure combines the features of an aniline, a thiophene ring, and an ether linkage, bestowing it with unique physicochemical properties that are believed to contribute to its biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.[1]
Discovery and History
The initial discovery and first synthesis of this compound are not well-documented in publicly available literature. The compound is identified by the CAS Registry Number 1040688-52-5.[1] While a specific discovery paper or patent outlining its first preparation has not been identified, its synthesis follows established organic chemistry principles, suggesting it may have been synthesized as part of broader chemical library development for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline | [1] |
| CAS Number | 1040688-52-5 | [1] |
| Molecular Formula | C₁₄H₁₇NOS | [1] |
| Molecular Weight | 247.36 g/mol | [1] |
| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | [1] |
| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N | [1] |
Synthetic History and Methodologies
The synthesis of this compound is typically achieved through a multi-step process. A general synthetic pathway involves the preparation of two key intermediates: 4-propoxyaniline and a reactive derivative of 2-thienylmethanol, followed by their coupling. The most common coupling method is reductive amination.
Caption: General Synthetic Workflow for this compound.
Experimental Protocols
4.1.1. Synthesis of 4-Propoxyaniline
-
Step 1: Synthesis of 4-Propoxynitrobenzene (Williamson Ether Synthesis)
-
Materials: 4-Nitrophenol, propyl bromide, potassium carbonate, acetone.
-
Procedure: To a solution of 4-nitrophenol in acetone, an excess of potassium carbonate is added. The mixture is stirred, and propyl bromide is added dropwise. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
-
-
Step 2: Reduction of 4-Propoxynitrobenzene to 4-Propoxyaniline
-
Materials: 4-Propoxynitrobenzene, iron powder, ammonium chloride, ethanol, water.
-
Procedure: A mixture of 4-propoxynitrobenzene in ethanol and water is heated to reflux. Iron powder and a catalytic amount of ammonium chloride are added portion-wise. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through celite to remove the iron residues. The filtrate is concentrated, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-propoxyaniline.
-
4.1.2. Synthesis of 2-Thienylmethyl chloride
-
Materials: Thiophene, paraformaldehyde, hydrochloric acid.
-
Procedure: Thiophene is treated with paraformaldehyde and concentrated hydrochloric acid. The mixture is stirred at room temperature. The reaction is exothermic and should be cooled if necessary. After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to give crude 2-thienylmethyl chloride, which can be used in the next step without further purification.
4.1.3. Synthesis of this compound (Reductive Amination)
-
Materials: 4-Propoxyaniline, 2-thiophenecarboxaldehyde (as an alternative to the less stable 2-thienylmethyl chloride), sodium triacetoxyborohydride, dichloromethane.
-
Procedure: To a solution of 4-propoxyaniline and 2-thiophenecarboxaldehyde in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction mixture is stirred overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity
This compound has demonstrated promising biological activities, primarily as an antimicrobial and anticancer agent.
Antimicrobial Activity
The compound has shown in vitro efficacy against various bacterial strains. A key finding is its activity against Staphylococcus aureus.
Table 2: Antimicrobial Activity of this compound
| Organism | Test | Result | Reference |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [2] |
The proposed mechanism for its antimicrobial action involves the disruption of the bacterial cell membrane or the inhibition of essential enzymatic processes.[2] The lipophilic nature of the propoxy group and the presence of the sulfur-containing thiophene ring are thought to facilitate its interaction with and penetration of the bacterial cell wall.
Caption: Postulated Antimicrobial Mechanism of Action.
Anticancer Activity
Research has indicated that this compound exhibits anti-proliferative activity against several cancer cell lines.
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity | Reference |
| MDA-MB-231 | Breast Cancer | Anti-proliferative | [1] |
| HeLa | Cervical Cancer | Anti-proliferative | [1] |
| C6 | Glioma | Anti-proliferative | [1] |
The precise mechanism of its anticancer action is still under investigation, but it is suggested to involve the induction of apoptosis.[2] The interaction of the compound with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways, is a likely mode of action.[1]
Caption: Putative Anticancer Mechanism of Action.
Conclusion and Future Directions
This compound is a synthetic compound with demonstrated antimicrobial and anticancer properties. Its synthesis is achievable through established chemical routes, and its biological activities warrant further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its therapeutic effects, including the identification of its specific cellular targets. More extensive in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. Optimization of the molecular structure could also lead to the development of more potent and selective analogs for potential therapeutic use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science. The primary synthetic route described is a one-pot reductive amination of 4-propoxyaniline and thiophene-2-carbaldehyde. This method is advantageous due to its operational simplicity and the avoidance of isolating the intermediate imine. Included are comprehensive experimental procedures, tables of quantitative data for starting materials and the final product, and safety precautions. A logical workflow for the synthesis is also visualized.
Introduction
This compound is an organic compound featuring a substituted aniline core linked to a thiophene moiety. This structural motif is of interest in drug discovery as both aniline and thiophene derivatives are known to exhibit a wide range of biological activities. The synthesis of such secondary amines is commonly achieved through reductive amination, a robust and versatile method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for the reactants and the final product is provided in the tables below.
Table 1: Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | Brown solid | 33-36 | 267 |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | Clear yellow to brown liquid | <10 | 198 |
Table 2: Properties of this compound
| Property | Value |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |
| Molecular Formula | C₁₄H₁₇NOS[1] |
| Molecular Weight | 247.36 g/mol [1] |
| CAS Number | 1040688-52-5[1] |
| Appearance | (Expected) Solid |
| Melting Point | (Not reported, expected to be a solid at room temperature) |
| Boiling Point | (Not reported) |
| Solubility | (Expected) Soluble in common organic solvents like methanol, ethanol, dichloromethane. |
Table 3: Safety Information
| Compound | Hazard Statements | Precautionary Statements |
| 4-Propoxyaniline | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Thiophene-2-carbaldehyde | Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing mist/vapors/spray. |
| Sodium Borohydride | Flammable solid. Self-heating in contact with water. Toxic if swallowed. Causes severe skin burns and eye damage. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Protect from moisture. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. |
Synthesis Protocol: Reductive Amination
This protocol outlines the one-pot synthesis of this compound from 4-propoxyaniline and thiophene-2-carbaldehyde.
Materials:
-
4-Propoxyaniline
-
Thiophene-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions requiring heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-propoxyaniline (1.0 equivalent) and dissolve it in methanol.
-
Addition of Aldehyde: To the stirred solution, add thiophene-2-carbaldehyde (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the propoxy group protons, aromatic protons of the aniline and thiophene rings, the methylene bridge protons, and the N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the propoxy group, the two aromatic rings, and the methylene bridge. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (247.36). |
Visualized Workflow and Relationships
The following diagrams illustrate the overall synthetic workflow and the relationship between the key components of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Key steps in the reductive amination synthesis.
Conclusion
The reductive amination of 4-propoxyaniline with thiophene-2-carbaldehyde provides an efficient and direct route to this compound. The one-pot nature of this reaction makes it an attractive method for the synthesis of this and related N-arylmethylamines. The provided protocol, along with the accompanying data and diagrams, should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Careful handling of the reagents and adherence to standard laboratory safety procedures are essential for the successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 4-Propoxy-N-(2-thienylmethyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science.[1] The synthesis is achieved through a one-pot reductive amination of 4-propoxyaniline and thiophene-2-carboxaldehyde using sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. This protocol includes a comprehensive list of materials, a step-by-step procedure, purification guidelines, and expected characterization data.
Introduction
N-substituted anilines are a prevalent structural motif in a wide range of biologically active compounds and functional materials. The target molecule, this compound, combines a substituted aniline with a thiophene moiety, a common heterocycle in pharmaceuticals. The synthesis described herein utilizes a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds. This one-pot procedure involves the in-situ formation of an imine from 4-propoxyaniline and thiophene-2-carboxaldehyde, which is then immediately reduced to the corresponding secondary amine by sodium borohydride.
Materials and Methods
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | 4469-80-1 | Sigma-Aldrich |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 98-03-3 | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |
| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Merck |
Synthetic Protocol: Reductive Amination
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyaniline (1.51 g, 10.0 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) in 40 mL of anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 20 mL of deionized water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Eluent System: Prepare an eluent of hexane:ethyl acetate (95:5) containing 0.5% triethylamine.
-
Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column. Elute the column with the prepared eluent system, collecting fractions.
-
Product Isolation: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a viscous oil.
Experimental Workflow
Figure 1. Workflow diagram for the synthesis and purification of this compound.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | Liquid |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | Colorless to yellow liquid |
| This compound | C₁₄H₁₇NOS | 247.36 | Viscous oil |
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | Thiophene-H5 |
| ~6.95 | m | 2H | Thiophene-H3, H4 |
| ~6.80 | d | 2H | Ar-H (ortho to O) |
| ~6.60 | d | 2H | Ar-H (ortho to N) |
| ~4.50 | s | 2H | N-CH₂ |
| ~4.10 | br s | 1H | N-H |
| ~3.85 | t | 2H | O-CH₂ |
| ~1.75 | sextet | 2H | O-CH₂-CH₂ |
| ~1.00 | t | 3H | CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~152.0 | Ar-C (ipso to O) |
| ~142.0 | Ar-C (ipso to N) |
| ~141.5 | Thiophene-C (ipso to CH₂) |
| ~127.0 | Thiophene-C5 |
| ~125.0 | Thiophene-C4 |
| ~124.0 | Thiophene-C3 |
| ~115.5 | Ar-C (ortho to O) |
| ~114.5 | Ar-C (ortho to N) |
| ~70.0 | O-CH₂ |
| ~45.0 | N-CH₂ |
| ~22.5 | O-CH₂-CH₂ |
| ~10.5 | CH₃ |
Mass Spectrometry (EI):
| m/z | Assignment |
| 247 | [M]⁺ |
| 150 | [M - C₅H₅S]⁺ |
| 97 | [C₅H₅S]⁺ (thienylmethyl cation) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.
-
Thiophene-2-carboxaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.
-
4-Propoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate precautions.
Conclusion
This protocol outlines a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination. The procedure is suitable for laboratory-scale synthesis and provides the target compound in good purity after chromatographic purification. The provided characterization data can be used as a reference for product identification.
References
In vitro experimental protocols using 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of 4-Propoxy-N-(2-thienylmethyl)aniline and detailed protocols for in vitro experimental evaluation. This compound has demonstrated potential as both an anticancer and antimicrobial agent, making it a molecule of interest for further investigation.
Chemical Information
| Property | Value |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline[1] |
| Molecular Formula | C₁₄H₁₇NOS[1] |
| Molecular Weight | 247.36 g/mol [1] |
| CAS Number | 1040688-52-5[1] |
Biological Activities
This compound has been reported to exhibit anti-proliferative activity against various cancer cell lines and antimicrobial properties against specific bacterial strains.[1] The proposed mechanisms of action include the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes or inhibition of essential enzymes.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Activity | Cell Line / Organism | Parameter | Value |
| Anticancer | MDA-MB-231 (Breast Cancer) | Anti-proliferative Activity | Reported[1] |
| HeLa (Cervical Cancer) | Anti-proliferative Activity | Reported[1] | |
| C6 (Glioma) | Anti-proliferative Activity | Reported[1] | |
| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL[1] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: In Vitro Anticancer Activity - Cell Viability (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines such as MDA-MB-231, HeLa, and C6.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Anticancer Activity - Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method to determine the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway: Proposed Apoptosis Induction
The following diagram illustrates a general intrinsic apoptosis pathway that may be activated by this compound in cancer cells.
Caption: Proposed intrinsic apoptosis signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
The diagram below outlines the key steps in the MTT assay for determining the cytotoxic effects of the compound.
Caption: Workflow for the MTT cell viability assay.
Logical Relationship: Antimicrobial MIC Testing
This diagram illustrates the logical flow of determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical flow for MIC determination.
References
Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-Propoxy-N-(2-thienylmethyl)aniline in cancer cell line research, including its known biological activities and detailed protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, the provided information is based on its reported activities and established methodologies for analogous compounds.
Introduction
This compound is a synthetic compound that has been identified as a potential anticancer agent.[1] Research indicates its activity against a variety of cancer cell lines, where it demonstrates anti-proliferative effects.[1] The proposed mechanism of action for this and structurally similar aniline derivatives often involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways essential for cancer cell survival and proliferation.[1][2] This document outlines the known applications and provides standardized protocols for assessing the anticancer effects of this compound in a laboratory setting.
Biological Activity and Applications
This compound has demonstrated anti-proliferative activity against several cancer cell lines, including:
The primary application of this compound in cancer research is as a potential therapeutic agent. Its mechanism is believed to involve the induction of apoptosis in cancer cells.[1] The study of such compounds is crucial for the development of novel targeted cancer therapies.
Quantitative Data Presentation
Table 1: Cytotoxicity of Related Anilinoquinoline and Anilino-Furoquinoline Derivatives
| Compound Reference | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |
| Compound 11 | NCI-H226 (Non-Small Cell Lung) | GI50 | 0.94[3] |
| MDA-MB-231/ATCC (Breast) | GI50 | 0.04[3] | |
| SF-295 (CNS) | GI50 | <0.01[3] | |
| Compound 15a | Mean of 60 cell lines | GI50 | 3.02[3] |
| Compound 5a *** | Mean of 60 cell lines | GI50 | 0.025 |
| N53·HCl **** | HT29 (Colon) | IC50 | 2.95[4] |
| RKO (Colon) | IC50 | 7.99[4] | |
| HCT116 (Colon) | IC50 | 10.94[4] |
*4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline[3] **Oxime of Compound 11[3] ****1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone *****N-phenyl-2-(aniline) benzamide hydrochloride derivative[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control like β-actin.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the study of this compound.
Caption: Workflow for evaluating the anticancer effects of a test compound.
Caption: Potential mechanism of apoptosis induction by the compound.
References
- 1. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 2. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known medicinal chemistry applications of 4-Propoxy-N-(2-thienylmethyl)aniline, along with detailed protocols for its synthesis and evaluation. This document is intended to serve as a guide for researchers investigating the potential of this and similar molecules as therapeutic agents.
Application Notes
This compound is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities.[1] The core structure, featuring a substituted aniline linked to a thiophene moiety, is a scaffold that has been explored for the development of various therapeutic agents.
Antimicrobial Activity
The compound has demonstrated in vitro activity against Gram-positive bacteria. Specifically, it has been reported to inhibit the growth of Staphylococcus aureus. The proposed mechanism of its antimicrobial action is the disruption of the bacterial cell membrane or the inhibition of essential enzymatic processes.[1]
Anticancer Potential
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines.[1] The reported activities are against:
-
MDA-MB-231: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
C6: A rat glioma cell line.
The anticancer effect is believed to be mediated, at least in part, by the induction of apoptosis (programmed cell death).[1] However, the specific signaling pathways and molecular targets involved in the apoptotic process have not been fully elucidated in the available literature.
Data Presentation
The following table summarizes the available quantitative data for the biological activity of this compound.
| Biological Activity | Target Organism/Cell Line | Parameter | Value | Reference |
| Antimicrobial | Staphylococcus aureus | MIC | 32 µg/mL | [1] |
| Anticancer | MDA-MB-231 | IC50 | Data not available | |
| Anticancer | HeLa | IC50 | Data not available | |
| Anticancer | C6 Glioma | IC50 | Data not available |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound. These are standard methodologies that can be adapted for the investigation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis of the title compound.
Step 1: Synthesis of 4-Propoxyaniline
-
Alkylation of 4-Nitrophenol:
-
In a round-bottom flask, dissolve 4-nitrophenol in a suitable solvent such as acetone or DMF.
-
Add 1.5 equivalents of potassium carbonate (K2CO3) as a base.
-
Add 1.2 equivalents of 1-bromopropane.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the solids, and evaporate the solvent under reduced pressure.
-
Purify the resulting 4-propoxynitrobenzene by column chromatography or recrystallization.
-
-
Reduction of the Nitro Group:
-
Dissolve the 4-propoxynitrobenzene in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield 4-propoxyaniline.
-
Step 2: Reductive Amination to form this compound
-
In a round-bottom flask, dissolve 1 equivalent of 4-propoxyaniline and 1.1 equivalents of 2-thiophenecarboxaldehyde in a suitable solvent such as methanol or dichloromethane.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the antimicrobial activity.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Culture Staphylococcus aureus overnight on a suitable agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation: Add 10 µL of the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding:
-
Culture MDA-MB-231, HeLa, or C6 glioma cells in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 4: Apoptosis Detection (Annexin V-FITC Assay)
This protocol quantifies the induction of apoptosis by the compound.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-positive and PI-negative cells are considered to be in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for in vitro anticancer evaluation.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
Application Notes and Protocols for Novel 4-Propoxy-N-(2-thienylmethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of novel 4-Propoxy-N-(2-thienylmethyl)aniline derivatives. The information is intended to guide researchers in the further exploration and development of these compounds as potential anticancer and antimicrobial agents.
Introduction
This compound is a synthetic compound that has demonstrated promising biological activities. Its chemical structure, featuring a propoxy-substituted aniline ring linked to a thienylmethyl group, is a key determinant of its therapeutic potential. Research indicates that this class of compounds exhibits significant anti-proliferative effects against various cancer cell lines and potent antimicrobial properties. The mechanism of action for its anticancer effects is believed to involve the induction of apoptosis through the modulation of key signaling pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A general synthetic route is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Applications
Anticancer Activity
Derivatives of this compound have shown notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is the induction of apoptosis, a form of programmed cell death.
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Data not available | Doxorubicin | ~1-5 |
| HeLa | Cervical Cancer | Data not available | Cisplatin | ~2-10 |
| C6 Glioma | Brain Cancer | Data not available | Temozolomide | ~50-100 |
Note: Specific IC50 values for this compound are not currently available in the public domain and require experimental determination.
The anticancer activity of these derivatives is hypothesized to be mediated through the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibition.
Antimicrobial Activity
This compound derivatives have also demonstrated significant activity against various microbial pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Microorganism | Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 | Vancomycin | ~1-2 |
| Escherichia coli | Gram-negative | Data not available | Ciprofloxacin | ~0.015-1 |
| Candida albicans | Fungus | Data not available | Fluconazole | ~0.25-2 |
Note: Further studies are required to determine the full spectrum of antimicrobial activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Nitrophenol
-
Propyl bromide
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Palladium on carbon (10% Pd-C)
-
Hydrazine hydrate
-
Thiophene
-
Paraformaldehyde
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-Propoxyaniline
-
To a solution of 4-nitrophenol in ethanol, add potassium carbonate and propyl bromide.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain 4-propoxynitrobenzene.
-
Dissolve the 4-propoxynitrobenzene in ethanol and add 10% Pd-C catalyst.
-
Add hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction, filter through celite to remove the catalyst, and evaporate the solvent to yield 4-propoxyaniline.
Step 2: Synthesis of 2-Thienylmethyl Chloride
-
To a mixture of thiophene and paraformaldehyde, add concentrated hydrochloric acid dropwise with cooling.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 2-thienylmethyl chloride.
Step 3: Synthesis of this compound
-
To a solution of 4-propoxyaniline in a suitable solvent (e.g., acetonitrile), add sodium carbonate.
-
Add 2-thienylmethyl chloride dropwise and stir the mixture at room temperature for 18-24 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the final product.
Protocol 2: Determination of Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, C6 Glioma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Disclaimer
This document is intended for informational purposes for research and development professionals. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with standard safety procedures.
Application Notes and Protocols for 4-Propoxy-N-(2-thienylmethyl)aniline in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Propoxy-N-(2-thienylmethyl)aniline as a versatile tool in biochemical research, with a focus on its potential antimicrobial and anticancer applications. Detailed protocols for foundational assays are provided to facilitate its investigation in the laboratory.
Compound Information
| Property | Value | Source |
| IUPAC Name | 4-propoxy-N-(thiophen-2-ylmethyl)aniline | [1] |
| Molecular Formula | C₁₄H₁₇NOS | [1] |
| Molecular Weight | 247.36 g/mol | [1] |
| CAS Number | 1040688-52-5 | [1] |
| SMILES | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 | [1] |
| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N | [1] |
Biochemical Applications
This compound has demonstrated potential in two key areas of biochemical research: antimicrobial and anticancer studies. Its biological activity is thought to stem from its interaction with specific molecular targets, such as enzymes and receptors.[1]
Antimicrobial Research
This compound has shown notable activity against Gram-positive bacteria. Research has indicated a likely mechanism involving the disruption of the bacterial cell membrane or the inhibition of essential enzymatic processes.[1]
Quantitative Data: Antimicrobial Activity
| Organism | Assay | Result | Source |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [1] |
Anticancer Research
This compound has exhibited anti-proliferative effects against a range of cancer cell lines.[1] The primary mechanism of action appears to be the induction of apoptosis.[1] Based on the activities of structurally related aniline and thiophene-containing compounds, it is hypothesized that this molecule may exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation.
Reported Anti-Proliferative Activity
| Cell Line | Cancer Type | Observed Effect | Source |
| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition of proliferation; apoptosis induction | [1] |
| HeLa | Cervical Cancer | Dose-dependent inhibition of proliferation; apoptosis induction | [1] |
| C6 | Glioma | Dose-dependent inhibition of proliferation; apoptosis induction | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial and anticancer potential of this compound.
Protocol for Synthesis of this compound
This protocol outlines a general synthetic route.
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Methodology:
-
Preparation of 4-Propoxyaniline:
-
React 4-nitrophenol with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene.
-
Reduce the nitro group of 4-propoxynitrobenzene to an amine using a reducing agent such as hydrogen gas over a palladium catalyst to obtain 4-propoxyaniline.[1]
-
-
Preparation of 2-Thienylmethyl Chloride:
-
Synthesize 2-thienylmethyl chloride by reacting thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, for instance, aluminum chloride.[1]
-
-
Final Synthesis:
-
Combine 4-propoxyaniline and 2-thienylmethyl chloride in a suitable solvent and react to form the final product, this compound.
-
Purify the product using appropriate techniques such as column chromatography or recrystallization.
-
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC using broth microdilution.
Methodology:
-
Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension of Staphylococcus aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol for Anticancer Activity: MTT Assay for Cell Viability
This protocol measures the cytotoxic effect of the compound on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HeLa, C6) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Apoptosis Detection: Annexin V-FITC Staining
This protocol quantifies apoptosis induced by the compound.
Workflow for Annexin V-FITC Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at a concentration around its IC₅₀ value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate and quantify the cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Hypothesized Signaling Pathways in Anticancer Activity
Based on the known mechanisms of action of similar aniline and thiophene-containing compounds, this compound may induce apoptosis in cancer cells through one or more of the following signaling pathways.
Potential Signaling Pathways Modulated by this compound
Caption: Hypothesized signaling pathways for the anticancer activity.
These pathways represent potential avenues for further investigation into the precise mechanism of action of this compound.
Disclaimer
This document is intended for research purposes only and is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
Application Notes and Protocols for Studying the Effects of 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the biological effects of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound with putative anti-cancer and antimicrobial properties. The protocols detailed below are designed to assess its anti-proliferative and pro-apoptotic activity against relevant cancer cell lines and to elucidate the potential signaling pathways involved.
In Vitro Anti-Proliferative Activity
To quantify the effect of this compound on the proliferation of cancer cells, the MTT assay is a robust and widely used colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma) cancer cell lines.
Materials:
-
This compound
-
MDA-MB-231, HeLa, and C6 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MDA-MB-231, HeLa, and C6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| MDA-MB-231 | Insert Value |
| HeLa | Insert Value |
| C6 Glioma | Insert Value |
Apoptosis Induction Analysis
To confirm that the observed anti-proliferative effects are due to the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells in MDA-MB-231, HeLa, and C6 cell populations after treatment with this compound.
Materials:
-
Cells treated with this compound at its IC50 concentration for 24 and 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-231 | Control | Insert Value | Insert Value |
| This compound (24h) | Insert Value | Insert Value | |
| This compound (48h) | Insert Value | Insert Value | |
| HeLa | Control | Insert Value | Insert Value |
| This compound (24h) | Insert Value | Insert Value | |
| This compound (48h) | Insert Value | Insert Value | |
| C6 Glioma | Control | Insert Value | Insert Value |
| This compound (24h) | Insert Value | Insert Value | |
| This compound (48h) | Insert Value | Insert Value |
Investigation of Apoptotic Pathway
To further dissect the apoptotic mechanism, the activity of key executioner caspases and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family can be examined.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in cell lysates after treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells.
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate).
-
Microplate reader.
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay: Add an equal amount of protein from each lysate to a 96-well plate. Add the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of this compound on the expression of Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3.
Materials:
-
Cell lysates from treated and untreated cells.
-
Primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Separation: Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Protein | Cell Line | Treatment | Fold Change in Expression (Normalized to Control) |
| Bax | MDA-MB-231 | This compound | Insert Value |
| Bcl-2 | MDA-MB-231 | This compound | Insert Value |
| Cleaved Caspase-3 | MDA-MB-231 | This compound | Insert Value |
| Repeat for HeLa and C6 Glioma |
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often dysregulated in the cancer types reportedly affected by this compound. These pathways represent potential targets for the compound's action.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: RAS/MAPK/ERK signaling pathway.
Experimental Workflows
Caption: MTT assay experimental workflow.
Caption: Apoptosis analysis workflow.
Application Notes and Protocols for 4-Propoxy-N-(2-thienylmethyl)aniline in Enzyme Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and biochemical research.[1] Its potential as an anticancer and antimicrobial agent is a key area of study. The mechanism of action for its anticancer properties is linked to the induction of apoptosis, or programmed cell death, through the activation of specific enzymes known as caspases.[1] These application notes provide detailed protocols for utilizing this compound in enzyme interaction assays, particularly focusing on its pro-apoptotic capabilities.
Biological Activity and Mechanism of Action
Research indicates that this compound exhibits dose-dependent suppression of proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and glioma cells (C6).[1] The underlying mechanism for this antiproliferative effect is the induction of apoptosis. This is evidenced by morphological changes in treated cells and an increase in the population of early apoptotic cells, as measured by annexin V-FITC staining.[1]
A crucial aspect of its pro-apoptotic activity is the activation of initiator and executioner caspases. Specifically, treatment with the compound leads to increased levels of active caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).[1] This suggests that this compound likely triggers the intrinsic apoptosis pathway.
In addition to its anticancer potential, the compound has shown antimicrobial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.[1] The proposed antimicrobial mechanism involves the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Antimicrobial Activity
| Target Organism | Assay | Result | Reference |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | [1] |
Table 2: Anticancer Activity
| Cell Lines | Effect | Observations | Reference |
| MDA-MB-231 (breast cancer), HeLa (cervical cancer), C6 (glioma) | Dose-dependent inhibition of cell proliferation | Induction of apoptosis | [1] |
| MDA-MB-231, HeLa | Apoptosis Induction | Increased early apoptotic cell populations (Annexin V-FITC staining) | [1] |
| Breast and Cervical Cancer Cell Lines | Caspase Activation | Increased levels of active caspase-3 and caspase-9 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the interaction of this compound with caspases.
Protocol 1: In Vitro Caspase-3 and Caspase-9 Activity Assay
This protocol is designed to quantify the direct effect of this compound on the activity of purified caspase-3 and caspase-9.
Materials:
-
Purified active human recombinant caspase-3 and caspase-9
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA or a fluorometric substrate)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO for caspase-3, Ac-LEHD-CHO for caspase-9)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of the compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of the caspase enzymes and their respective substrates in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the purified caspase enzyme to each well.
-
Include wells with a known caspase inhibitor as a positive control.
-
Include wells without the enzyme as a blank for background subtraction.
-
Incubate the plate at 37°C for 15 minutes to allow for the compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the caspase substrate to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin reading the plate in a plate reader.
-
For colorimetric substrates (pNA), measure absorbance at 405 nm every 5 minutes for 60 minutes.
-
For fluorometric substrates, measure fluorescence at the appropriate excitation/emission wavelengths every 5 minutes for 60 minutes.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Determine the rate of reaction (V) for each concentration of the compound.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Caspase Activity Assay in Cancer Cell Lines
This protocol measures the induction of caspase activity by this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-Glo® 3/7 or 9 Assay System (or similar luminescent assay)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen caspase assay system.
-
-
Caspase Activity Measurement:
-
Add the Caspase-Glo® reagent to each well. This reagent contains the appropriate proluminescent caspase substrate and a cell-lysing agent.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the protein concentration of each sample if significant cell death has occurred.
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for cellular caspase activity assay.
References
Application Notes and Protocols for 4-Propoxy-N-(2-thienylmethyl)aniline in Protein-Ligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound with emerging interest in biochemical and medicinal chemistry research.[1] Structurally, it features a 4-propoxyaniline core linked to a 2-thienylmethyl group via a secondary amine. This compound has been noted for its potential as a reagent in enzyme interaction studies and protein-ligand binding assays, attributed to its unique structure that allows for interaction with specific molecular targets.[1] Preliminary studies have highlighted its biological activities, including antimicrobial and anticancer properties, suggesting that its mechanism of action involves binding to key proteins and modulating their function.[1]
These application notes provide an overview of the known biological activities of this compound and outline generalized protocols for investigating its protein-ligand binding characteristics. While specific quantitative binding data for this compound is not extensively available in public literature, the provided methodologies offer a starting point for researchers to characterize its interactions with potential protein targets.
Known Biological Activities and Cellular Effects
Initial research has demonstrated that this compound exhibits biological effects in both microbial and mammalian cell systems. These findings suggest the compound interacts with specific, yet currently unidentified, molecular targets within these cells.
Antimicrobial Activity
The compound has shown significant antimicrobial properties. In vitro studies have reported a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, indicating its potential to disrupt essential bacterial processes.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane or the inhibition of crucial enzymatic pathways.[1]
Anticancer Activity
In the realm of oncology, this compound has demonstrated anti-proliferative activity against various human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma).[1] Key findings from these studies indicate a dose-dependent suppression of cancer cell growth and the induction of apoptosis, as evidenced by morphological changes and annexin V-FITC staining.[1] This suggests the compound may interact with proteins involved in cell cycle regulation or apoptotic signaling pathways.
Table 1: Summary of Cellular Activity for this compound
| Activity Type | Target Organism/Cell Line | Key Finding(s) | Reference |
| Antimicrobial | Staphylococcus aureus | MIC of 32 µg/mL | [1] |
| Anticancer | MDA-MB-231, HeLa, C6 | Dose-dependent inhibition of cell proliferation; Induction of apoptosis | [1] |
Experimental Protocols for Protein-Ligand Binding Studies
The following are generalized protocols for commonly used biophysical techniques to study the interaction between this compound and a putative protein target. Researchers should optimize these protocols based on the specific properties of the protein of interest.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique to measure real-time binding interactions between a ligand (this compound) and a protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, nickel-nitrilotriacetic acid (Ni-NTA))
-
This compound (ligand)
-
Purified protein of interest (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM). A solvent, such as DMSO, may be required to dissolve the compound; ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).
-
Inject the different concentrations of the compound over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Workflow for SPR Experiment
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthetic yield of 4-Propoxy-N-(2-thienylmethyl)aniline.
General Synthesis Overview
The primary and most efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This involves the reaction of 4-propoxyaniline with 2-thiophenecarboxaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the reductive amination of 4-propoxyaniline and 2-thiophenecarboxaldehyde.[1][2] This approach is often performed as a "one-pot" synthesis where the intermediate imine is formed and subsequently reduced without being isolated.[3][4] Key components of this reaction are the amine, the aldehyde, a suitable reducing agent, and a solvent.
Q2: Which reducing agents are most effective for this synthesis?
A2: Several reducing agents can be used, with the choice depending on the specific reaction conditions and the need to avoid reducing the starting aldehyde.[1][3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent. It is mild enough not to reduce the aldehyde and is particularly effective for the in situ reduction of the iminium ion formed under slightly acidic conditions.
-
Sodium cyanoborohydride (NaBH₃CN): Another excellent option that selectively reduces the imine in the presence of the aldehyde, typically under mildly acidic conditions (pH 4-5).[1][4]
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can also be used. However, there is a risk of reducing the starting 2-thiophenecarboxaldehyde if the imine formation is not complete or sufficiently fast.[1][5] It is often added after allowing the amine and aldehyde to stir for a period to pre-form the imine.
Q3: My reaction is not going to completion, and I see starting materials in my TLC/LC-MS. What are the potential causes?
A3: Incomplete conversion can be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium between the reactants and the imine may not favor the imine. Adding a catalytic amount of acid (e.g., acetic acid) can protonate the aldehyde's carbonyl group, making it more electrophilic and driving the reaction forward.[6]
-
Water Removal: The formation of the imine produces water. If water is not removed, it can hydrolyze the imine back to the starting materials. Using a dehydrating agent like anhydrous MgSO₄ or employing a Dean-Stark apparatus with a solvent like toluene can improve yields.
-
Insufficient Reducing Agent: Ensure at least one stoichiometric equivalent of the reducing agent is used. It is common practice to use a slight excess (1.2-1.5 equivalents) to ensure the complete reduction of the imine.
-
Low Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, especially if the starting materials are sterically hindered.[6]
Q4: I'm observing a significant amount of an imine impurity in my final product. How can I resolve this?
A4: The persistence of the imine intermediate is a common issue, indicating incomplete reduction.[5]
-
Increase Reducing Agent: Add an additional portion of the reducing agent to the reaction mixture and allow it to stir for several more hours.
-
Change the Reducing Agent: If using a mild reducing agent like NaBH(OAc)₃, switching to a slightly stronger one like NaBH₄ (after imine formation) might be necessary.
-
Adjust pH: The reduction of the imine is often more efficient under slightly acidic conditions, which favor the formation of the more reactive iminium ion. Adding a small amount of acetic acid can catalyze this step.
-
Post-Reaction Quench: During workup, quenching the reaction with an acidic solution (e.g., 1M HCl) can hydrolyze the remaining imine back to the aldehyde and amine, which may be easier to separate from the desired product during extraction or chromatography.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Reagent Quality | Verify the purity of 4-propoxyaniline and 2-thiophenecarboxaldehyde via NMR or GC-MS. The aldehyde can oxidize over time. | Use freshly distilled or purified 2-thiophenecarboxaldehyde. Ensure the 4-propoxyaniline has not discolored due to oxidation. |
| Inactive Reducing Agent | The hydride reagent may have degraded due to moisture. | Use a fresh bottle of the reducing agent or a newly opened container. |
| Incorrect Stoichiometry | Review calculations for all reagents. | Accurately weigh all reagents and ensure the correct molar ratios are used. A slight excess of the amine or aldehyde can sometimes be beneficial. |
| Suboptimal pH | Check the pH of the reaction mixture if using a pH-sensitive reducing agent like NaBH₃CN. | Add a catalytic amount of acetic acid to maintain a pH between 4 and 6. |
| Side Reactions | Analyze crude product by LC-MS or GC-MS for unexpected masses. Over-alkylation is a possible side reaction, though less common in reductive amination than direct alkylation.[7] | Adjust stoichiometry and reaction time. Consider a milder reducing agent to improve selectivity. |
Optimization of Reaction Conditions
To maximize the synthetic yield, systematic optimization of reaction parameters is recommended. The following table provides a starting point for experimentation.
| Parameter | Condition A (Baseline) | Condition B (Alternative) | Condition C (Alternative) | Expected Yield Range |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₃CN (1.5 eq) | NaBH₄ (1.5 eq) | 75-95% |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Varies with solvent polarity |
| Catalyst | Acetic Acid (0.1 eq) | None | Titanium(IV) isopropoxide (1.1 eq) | 70-90% |
| Temperature | Room Temperature (25°C) | 40°C | 0°C to RT | Temperature dependent |
| Reaction Time | 12 hours | 24 hours | 6 hours | Monitor by TLC/LC-MS |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
-
To a solution of 4-propoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 2-thiophenecarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visual Guides
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 4-Propoxy-N-(2-thienylmethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Propoxy-N-(2-thienylmethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 4-propoxyaniline and 2-thienylmethyl chloride (or other 2-thienylmethyl halides/sulfonates), the dialkylated tertiary amine byproduct [N,N-bis(2-thienylmethyl)-4-propoxyaniline], and potentially oxidized byproducts of the aniline moiety. The formation of these impurities is a common challenge in N-alkylation reactions.[1]
Q2: My purified this compound is showing a brownish or yellowish tint. What could be the cause?
A2: A colored tint in the final product often indicates the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can form colored byproducts. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or storage. Using antioxidants during the workup or purification process can also be beneficial.
Q3: I am observing significant peak tailing during silica gel column chromatography of my compound. How can I resolve this?
A3: Peak tailing is a common issue when purifying amines on acidic silica gel.[2] This is due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2][3] To mitigate this, you can:
-
Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[2]
-
Use an amine-functionalized silica gel column, which minimizes the acid-base interactions.[2][3]
-
Consider using a different stationary phase, such as alumina or a diol-functionalized silica.[4]
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography can be an effective purification method, particularly for polar impurities. For basic compounds like this aniline derivative, it is often beneficial to use a mobile phase with a high pH (e.g., using ammonium hydroxide or triethylamine as an additive). At a higher pH, the amine is in its free-base form, making it more hydrophobic and increasing its retention on the C18 column, which can lead to better separation.[3]
Q5: Is recrystallization a suitable final purification step for this compound?
A5: Recrystallization can be an excellent final step to achieve high purity, especially if the crude product is already relatively clean (>90%). The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvent systems to screen include ethanol/water, ethyl acetate/hexanes, and isopropanol.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the product with impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point is a hexane/ethyl acetate gradient. Aim for an Rf value of 0.2-0.3 for the desired product. |
| The product does not elute from the column. | Strong interaction with the silica gel. | Add a competing amine like triethylamine (0.5-1%) to the mobile phase.[2] Alternatively, switch to an amine-functionalized silica column.[2][3] For very stubborn cases, a more polar solvent system like dichloromethane/methanol with triethylamine might be necessary. |
| Multiple spots on TLC even after purification. | The compound may be degrading on the silica gel. | Minimize the time the compound spends on the column. Consider using a faster flow rate or switching to a less acidic stationary phase like alumina. Adding an acid scavenger to the mobile phase can also help. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography. | Irreversible adsorption onto the silica gel. | As with peak tailing, add triethylamine to the mobile phase or use an amine-functionalized silica column to prevent strong binding.[2][3] |
| Product loss during aqueous workup. | The amine may be protonated and partially soluble in the aqueous layer, especially if acidic conditions were used. | Ensure the aqueous layer is basic (pH > 8) before extracting the product with an organic solvent. Use a saturated sodium bicarbonate or dilute sodium hydroxide solution for washing. |
| Difficulty in removing the solvent completely. | The product may be an oil that holds onto residual solvent. | Dry the purified product under high vacuum for an extended period. Gentle heating (if the compound is stable) can also help drive off residual solvents. |
Purification Parameters Overview
| Purification Technique | Stationary Phase | Typical Mobile Phase | Purity Achievable | Advantages | Disadvantages |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | 95-99% | Cost-effective, widely available. | Can lead to peak tailing and yield loss without additives.[2][3] |
| Amine-Functionalized Column Chromatography | Amine-Silica | Hexane/Ethyl Acetate | >99% | Excellent peak shape, high recovery for amines.[2][3] | More expensive than standard silica gel. |
| Reversed-Phase Column Chromatography | C18 Silica | Acetonitrile/Water + 0.1% Triethylamine or Ammonium Hydroxide | >99% | Good for separating polar impurities. | Requires solvent removal from aqueous fractions, which can be energy-intensive. |
| Recrystallization | N/A | Ethanol/Water, Ethyl Acetate/Hexanes, or Isopropanol | >99.5% | Highly effective for removing minor impurities and achieving high purity. | Requires the compound to be a solid; can have lower yields if solubility is not ideal. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The exact gradient will depend on the impurities present and should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification using an Amine-Functionalized Silica Cartridge
-
Cartridge Equilibration: Equilibrate the amine-functionalized silica cartridge with the starting mobile phase (e.g., hexane) using a flash chromatography system.
-
Sample Loading: Dissolve the crude product in a small volume of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the equilibrated cartridge.
-
Chromatography Run: Run a gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane over 10-15 column volumes.[2]
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using TLC or LC-MS. Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: Troubleshooting workflow for poor separation.
References
Stability and degradation pathways of 4-Propoxy-N-(2-thienylmethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 4-Propoxy-N-(2-thienylmethyl)aniline. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), heat (thermal stability), humidity, and extreme pH conditions (acidic or basic hydrolysis). The presence of oxidizing agents can also lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, maintaining a controlled temperature, such as refrigeration (2-8 °C), is advisable. Inert atmosphere (e.g., argon or nitrogen) can be used to minimize oxidative degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes an aniline core, a propoxy group, and a thienylmethyl substituent, several degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ether linkage of the propoxy group may be susceptible to cleavage under strong acidic conditions. The aniline nitrogen can also be involved in hydrolytic reactions.
-
Oxidation: The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities, including quinone-like structures.[4] The sulfur atom in the thiophene ring can also be oxidized.
-
Photodegradation: Aromatic and heteroaromatic systems, such as the aniline and thiophene rings, can be susceptible to degradation upon exposure to UV or visible light.
-
Thermolysis: At elevated temperatures, thermal decomposition can occur, leading to the cleavage of the weaker bonds within the molecule.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the aniline moiety. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. Ensure the storage container is tightly sealed. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Degradation of the compound due to improper handling or storage, or instability in the analytical mobile phase. | Prepare fresh solutions for analysis. Evaluate the stability of the compound in the chosen solvent and mobile phase. Ensure proper storage of stock solutions. |
| Inconsistent experimental results | Degradation of the compound during the experiment due to exposure to heat, light, or incompatible reagents. | Protect the experimental setup from light. Control the temperature of the reaction. Verify the compatibility of all reagents and solvents used in the procedure. |
| Low assay or purity values | Significant degradation has occurred. | Re-evaluate the storage conditions and handling procedures. Consider performing a forced degradation study to identify the primary degradation products and pathways. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[5][6][7][8]
Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Expose the solid compound and the stock solution to a controlled high temperature (e.g., 80 °C) in an oven for a specified duration (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating analytical method, such as reverse-phase HPLC.
-
Determine the percentage of degradation and identify the major degradation products.
-
Data Presentation
The results of the forced degradation study can be summarized in the following table. The data presented here is hypothetical and for illustrative purposes only.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Control | None | - | Room Temp | < 1% | - |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60 °C | 15% | 4-Propoxyaniline, 2-Thiophenemethanol |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60 °C | 5% | Minor unidentified peaks |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide derivative, Quinone-imine derivative |
| Thermal | Solid State | 48 hours | 80 °C | 8% | Minor unidentified peaks |
| Photolytic | ICH Q1B | - | - | 12% | Photodegradation adducts |
Visualizations
Logical Workflow for Stability Testing
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 4-Propoxy-N-(2-thienylmethyl)aniline Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Propoxy-N-(2-thienylmethyl)aniline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic compound, a characteristic enhanced by its propoxy group. It is expected to have low aqueous solubility and be more soluble in polar aprotic solvents such as acetonitrile.
Q2: I am observing precipitation of my compound during my in vitro assay. What could be the cause?
A2: Precipitation during in vitro assays is a common issue for poorly soluble compounds. This can be due to several factors, including the compound's low aqueous solubility, the final concentration in the assay medium exceeding its solubility limit, or interactions with components of the assay buffer. It is crucial to determine the kinetic and thermodynamic solubility of the compound in the specific assay buffer.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is the concentration of a compound that dissolves when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. It represents a supersaturated state and is relevant for many high-throughput screening assays. Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: You can perform a shake-flask experiment. An excess of the solid compound is added to your buffer, and the suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method like HPLC-UV or LC-MS.
Q5: Are there any software tools that can predict the solubility of this compound?
A5: Yes, several in silico tools and models can predict the aqueous solubility of small molecules based on their structure. These predictions can provide a useful starting point but should always be confirmed experimentally.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low. The final concentration exceeds the kinetic solubility limit. | - Lower the final concentration of the compound in your experiment. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your assay (typically <1%). - Consider using a solubility enhancement technique (see Experimental Protocols below). |
| Inconsistent results between experimental replicates. | The compound is not fully dissolved in the stock solution. The compound is precipitating out of solution over the course of the experiment. | - Ensure your stock solution in a suitable organic solvent (e.g., DMSO) is clear and fully dissolved. Gentle warming or sonication may be necessary. - Perform a time-course solubility study to check for precipitation over the duration of your experiment. - Prepare fresh dilutions from the stock solution for each experiment. |
| Difficulty preparing a concentrated stock solution. | The compound has limited solubility in common organic solvents. | - Test a range of pharmaceutically acceptable solvents to find one that provides the desired stock concentration. - Consider using a co-solvent system for your stock solution. |
| Low bioavailability observed in in vivo studies despite good in vitro activity. | Poor aqueous solubility leading to low absorption from the gastrointestinal tract. | - Formulate the compound using a solubility enhancement technique such as solid dispersion, nanosuspension, or cyclodextrin complexation to improve its dissolution rate and bioavailability. |
Quantitative Solubility Data
The following table summarizes hypothetical, yet realistic, quantitative solubility data for this compound in various solvents. This data is for illustrative purposes and should be experimentally verified.
| Solvent System | Solubility (mg/mL) | Method |
| Water (pH 7.4) | < 0.01 | Thermodynamic (Shake-Flask) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | Thermodynamic (Shake-Flask) |
| Ethanol | 15 - 25 | Thermodynamic (Shake-Flask) |
| Methanol | 10 - 20 | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | > 100 | Thermodynamic (Shake-Flask) |
| Acetonitrile | 20 - 40 | Thermodynamic (Shake-Flask) |
| 5% DMSO in PBS (v/v) | 0.05 - 0.15 | Kinetic |
| 10% Ethanol in Water (v/v) | 0.1 - 0.3 | Kinetic |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance the dissolution rate of a drug by dispersing it in a hydrophilic carrier at the molecular level.[1][2]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
Formulation of a Nanosuspension by High-Pressure Homogenization
Nanosuspensions consist of sub-micron sized drug particles, which increase the surface area and dissolution velocity.[3][4]
Materials:
-
This compound
-
A suitable stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a 1% (w/v) aqueous solution of the stabilizer.
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5-10 mg/mL.
-
Homogenize the pre-suspension using a high-shear mixer for 5-10 minutes.
-
Process the suspension through a high-pressure homogenizer at 1500 bar for 10-20 cycles.
-
Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer. The target is a mean particle size below 500 nm.
-
Store the nanosuspension at 4°C.
Cyclodextrin Complexation by Kneading Method
Cyclodextrins can encapsulate poorly soluble drugs within their hydrophobic cavity, forming a water-soluble inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the drug to the paste and knead for 45-60 minutes.
-
During kneading, add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting solid mass in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Visualizations
Experimental Workflow for Solubility Enhancement Screening
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: Workflow for solubility enhancement screening.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical signaling pathway where a thiophene-containing compound, such as this compound, could act as a kinase inhibitor.
Caption: PI3K/Akt/mTOR pathway with hypothetical inhibition.
References
Identifying and minimizing byproducts in 4-Propoxy-N-(2-thienylmethyl)aniline synthesis
Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-propoxyaniline and 2-thiophenecarboxaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot approach is generally preferred as it avoids the isolation of the often-unstable imine intermediate.[1][2][3]
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are:
-
4-Propoxyaniline
-
2-Thiophenecarboxaldehyde
-
A suitable reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)
-
An appropriate solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)
Q3: What are the potential byproducts in this synthesis?
A3: The main byproducts to be aware of are:
-
N,N-bis(2-thienylmethyl)-4-propoxyaniline (Tertiary Amine): This results from the over-alkylation of the desired secondary amine product with another molecule of 2-thiophenecarboxaldehyde.[3]
-
2-Thiophenemethanol: This is formed by the direct reduction of the starting aldehyde, 2-thiophenecarboxaldehyde, by the reducing agent.
-
Unreacted Starting Materials: Residual 4-propoxyaniline and 2-thiophenecarboxaldehyde may be present in the crude product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The product, being less polar than 4-propoxyaniline but more polar than the aldehyde, will have a distinct Rf value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Incomplete imine formation. 3. Reaction conditions not optimal (temperature, time). | 1. Use a fresh batch of the reducing agent. 2. Consider pre-stirring the aniline and aldehyde for a period before adding the reducing agent to facilitate imine formation. The use of a dehydrating agent like molecular sieves can also help. 3. If using NaBH4, ensure the reaction is run at a suitable temperature (e.g., 0 °C to room temperature). If using a milder reducing agent like NaBH(OAc)3, the reaction may require longer reaction times or gentle heating. |
| Significant Amount of Tertiary Amine Byproduct | 1. Stoichiometry of reactants is not optimal. 2. The secondary amine product is more reactive than the starting primary amine. | 1. Use a slight excess (1.1 to 1.5 equivalents) of the 4-propoxyaniline relative to the 2-thiophenecarboxaldehyde.[4] 2. Add the reducing agent slowly to the reaction mixture to keep the concentration of the aldehyde low at any given time. |
| Presence of Unreacted 4-Propoxyaniline | 1. Insufficient amount of 2-thiophenecarboxaldehyde. 2. Aldehyde degraded or was reduced. | 1. Ensure a 1:1 or slight excess of the aldehyde is used. 2. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde directly.[3] |
| Presence of 2-Thiophenemethanol Byproduct | The reducing agent is too reactive and is reducing the aldehyde. | 1. Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3] 2. If using sodium borohydride, add it portion-wise at a lower temperature (e.g., 0 °C) after allowing the imine to form. |
| Difficulty in Purifying the Final Product | 1. The product and byproducts have similar polarities. 2. The crude product is an oil. | 1. Use column chromatography with a shallow gradient of ethyl acetate in hexane to improve separation. 2. If the product is an oil, it may be due to impurities. After column chromatography, attempt to crystallize the product from a suitable solvent system like ethanol/water or hexane/ethyl acetate. |
| Dark-Colored Reaction Mixture or Product | 1. Oxidation of the aniline or aldehyde. 2. Instability of the thiophene ring under certain conditions. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified, fresh starting materials. The final product can be treated with activated charcoal during workup to remove some colored impurities. |
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Byproduct Formation
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Tertiary Amine (%) | 2-Thiophenemethanol (%) |
| NaBH₄ | Methanol | 25 | 4 | 75 | 15 | 10 |
| NaBH(OAc)₃ | DCE | 25 | 12 | 90 | 5 | <5 |
| NaCNBH₃ | Methanol | 25 | 12 | 88 | 7 | <5 |
Note: These are representative data based on typical reductive amination reactions and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 4-propoxyaniline (1.0 mmol, 151 mg) in 1,2-dichloroethane (DCE, 10 mL) is added 2-thiophenecarboxaldehyde (1.0 mmol, 112 mg).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.2 mmol, 254 mg) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common byproducts in the synthesis.
Caption: Troubleshooting logic for low product yield.
References
Refinement of reaction conditions for 4-Propoxy-N-(2-thienylmethyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This process involves the reaction of 4-propoxyaniline with 2-thenaldehyde in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This direct approach is often preferred due to its operational simplicity and good to excellent yields.
Q2: How are the starting materials, 4-propoxyaniline and 2-thenaldehyde, typically prepared?
A2: 4-Propoxyaniline can be synthesized by the etherification of 4-nitrophenol with propyl bromide, followed by the reduction of the nitro group.[1] 2-Thenaldehyde (2-thiophenecarboxaldehyde) is commercially available but can also be prepared through various methods, including the Vilsmeier-Haack reaction of thiophene with dimethylformamide and phosphorus oxychloride.
Q3: What are the key reaction parameters to control during the reductive amination step?
A3: Critical parameters for a successful reductive amination include the choice of reducing agent, solvent, reaction temperature, and stoichiometry of the reactants. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and selective for the imine intermediate over the aldehyde. Anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. The reaction is typically carried out at room temperature. Maintaining a slight excess of the amine and the reducing agent can help drive the reaction to completion.
Q4: What are the potential side reactions during the synthesis?
A4: The primary side reaction of concern is the over-alkylation of the aniline, leading to the formation of a tertiary amine. However, reductive amination is generally more controlled than direct alkylation with an alkyl halide, minimizing this issue. Another potential side reaction is the reduction of the 2-thenaldehyde to 2-thiophenemethanol by the reducing agent, although sodium triacetoxyborohydride shows good selectivity for the imine.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (4-propoxyaniline and 2-thenaldehyde) from the product. The disappearance of the limiting reactant (usually the aldehyde) indicates the completion of the reaction.
Q6: What is the recommended method for purification of the final product?
A6: Purification of this compound is typically achieved by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is commonly employed to separate the product from any unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh, unopened bottle of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions. |
| Wet reagents or solvent. | Use anhydrous solvents and ensure the starting materials are dry. The reaction is sensitive to moisture. | |
| Incomplete imine formation. | Allow the aniline and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to facilitate imine formation. | |
| Formation of Impurities | Over-alkylation (tertiary amine formation). | Use a 1:1 to 1.2:1 molar ratio of aniline to aldehyde. Avoid a large excess of the aldehyde. |
| Reduction of 2-thenaldehyde. | Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration at any given time. | |
| Unreacted starting materials in the final product. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a small additional amount of the limiting reagent or the reducing agent. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Product is an oil and difficult to handle. | If the product is an oil, it can be purified by column chromatography and then concentrated under reduced pressure. If a solid is desired, attempting to form a salt (e.g., hydrochloride) may induce crystallization. |
Data Presentation
Table 1: Reactant Stoichiometry and Solvents for Reductive Amination
| Reactant | Molar Equiv. | Typical Solvents |
| 4-Propoxyaniline | 1.0 - 1.2 | Dichloromethane (DCM) |
| 2-Thenaldehyde | 1.0 | 1,2-Dichloroethane (DCE) |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Tetrahydrofuran (THF) |
| Acetic Acid (optional catalyst) | 0 - 1.0 | N/A |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
4-Propoxyaniline
-
2-Thenaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
Procedure:
-
To a solution of 4-propoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-thenaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the reductive amination synthesis.
References
Troubleshooting variability in 4-Propoxy-N-(2-thienylmethyl)aniline bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propoxy-N-(2-thienylmethyl)aniline. The information is designed to address common sources of variability and unexpected results in bioassays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound has demonstrated potential as both an antimicrobial and an anticancer agent.[1] It exhibits inhibitory activity against the bacterium Staphylococcus aureus and has been shown to suppress the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma), through the induction of apoptosis.[1]
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?
A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Variations in cell number per well will lead to different results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous media. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
Q3: My absorbance readings in the MTT assay are very low, even in the untreated control wells. What could be the problem?
A3: Low absorbance readings in an MTT assay can indicate a few issues:
-
Low Cell Number: The initial number of cells seeded may be too low for a detectable signal to be generated. Optimize your cell seeding density for the specific cell line and incubation time.
-
Short Incubation Time: The incubation time with the MTT reagent may be insufficient for the formazan crystals to form. Ensure you are incubating for the recommended time for your cell type.
-
Incomplete Solubilization of Formazan Crystals: The formazan crystals must be fully dissolved before reading the absorbance. Increase the incubation time with the solubilization solution or ensure thorough mixing.
Q4: I am seeing unexpected results in my antimicrobial MIC assay, such as growth in wells that should have inhibitory concentrations. What should I check?
A4: Inconsistent MIC results can be due to several factors:
-
Incorrect Inoculum Density: The starting concentration of bacteria is critical. An inoculum that is too high can overcome the effect of the antibiotic, leading to apparent resistance. Standardize your inoculum using a McFarland standard.
-
Compound Instability: Ensure that this compound is stable in your chosen broth medium over the course of the incubation period.
-
Contamination: Contamination of your bacterial culture or reagents can lead to unexpected growth. Always use aseptic techniques.
-
Skipped Wells: This phenomenon, where growth appears in a well with a higher antibiotic concentration than a well with no growth, can be due to pipetting errors, contamination, or improper mixing.
Data Presentation
Antimicrobial Activity
| Organism | Assay Type | Result |
| Staphylococcus aureus | Broth Microdilution | MIC: 32 µg/mL[1] |
Anticancer Activity
| Cell Line | Assay Type | IC50 Value |
| MDA-MB-231 (Breast Cancer) | Cell Viability (e.g., MTT) | Data not publicly available |
| HeLa (Cervical Cancer) | Cell Viability (e.g., MTT) | Data not publicly available |
| C6 (Glioma) | Cell Viability (e.g., MTT) | Data not publicly available |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 in acidic isopropanol) to each well.
-
Place the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound against Staphylococcus aureus.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From a fresh culture of S. aureus, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2]
-
Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Logical diagram for troubleshooting high variability in bioassays.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Technical Support Center: Enhancing the Selectivity of 4-Propoxy-N-(2-thienylmethyl)aniline Analogs
Disclaimer: Due to the limited availability of public data on the specific class of 4-Propoxy-N-(2-thienylmethyl)aniline analogs, this guide leverages information from structurally related aniline-based kinase inhibitors. The experimental protocols, troubleshooting advice, and quantitative data provided are based on analogous compounds and should be adapted and validated for your specific molecules of interest.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the selectivity of this compound analogs and related compounds. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of aniline-based inhibitors that influence kinase selectivity?
A1: Several structural features are critical for determining the kinase selectivity of aniline-based inhibitors. The nature and position of substituents on the aniline ring can dictate interactions with specific amino acid residues in the kinase ATP-binding pocket. For instance, small, lipophilic, electron-withdrawing groups on the 3-position of the phenyl ring have been shown to enhance potency for some kinases[1]. Additionally, the linker between the aniline core and other moieties, as well as the nature of those moieties (e.g., quinazoline, pyrimidine), play a pivotal role in establishing selectivity[1][2].
Q2: Which kinase families are common targets for N-(thienylmethyl)aniline and related aniline scaffolds?
A2: Aniline-based scaffolds are found in inhibitors targeting a wide range of kinase families. These include receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases such as the Src family[3][4][5]. Furthermore, serine/threonine kinases, particularly within the PI3K/Akt/mTOR signaling pathway, are frequently targeted by compounds with these structural motifs[6][7].
Q3: How can I improve the aqueous solubility of my hydrophobic aniline-based kinase inhibitors?
A3: Poor aqueous solubility is a common challenge with hydrophobic kinase inhibitors. To improve solubility, consider introducing water-solubilizing groups to the molecule, such as morpholine or piperazine moieties, where structure-activity relationships permit[3]. Another strategy is to formulate the compounds with solubilizing agents or delivery systems, though this is more applicable to in vivo studies.
Q4: What is the significance of the PI3K/Akt/mTOR pathway in the context of aniline-based kinase inhibitors?
A4: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development[6][8]. Several aniline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3Kα and mTOR[9][7][10].
Q5: Are there any known mechanisms of resistance to aniline-based kinase inhibitors?
A5: While specific resistance mechanisms to this compound analogs are not documented, resistance to other aniline-based kinase inhibitors often involves mutations in the target kinase's ATP-binding pocket. These mutations can reduce the inhibitor's binding affinity. Another common mechanism is the upregulation of alternative signaling pathways that bypass the inhibited kinase.
Troubleshooting Guides
Issue 1: High background signal in in-vitro kinase assays.
-
Possible Cause: Non-specific binding of the compound or detection reagents.
-
Troubleshooting Steps:
-
Optimize Reagent Concentrations: Titrate the concentrations of your kinase, substrate, and detection antibodies/reagents to find the optimal signal-to-noise ratio.
-
Include Proper Controls: Always run controls without the enzyme and without the compound to determine the background signal from the reagents and vehicle (e.g., DMSO).
-
Check for Compound Interference: Some compounds can interfere with the assay technology (e.g., autofluorescence). Test your compound in the assay without the kinase to assess for any direct effect on the readout.
-
Increase Wash Steps: If using an ELISA-based format, increase the number and stringency of wash steps to reduce non-specific binding.
-
Issue 2: Inconsistent IC50 values between experimental repeats.
-
Possible Cause: Compound precipitation, instability, or pipetting errors.
-
Troubleshooting Steps:
-
Verify Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small percentage of a co-solvent, ensuring it doesn't affect enzyme activity.
-
Assess Compound Stability: Determine the stability of your compound in the assay buffer over the time course of the experiment. Degradation can lead to a loss of potency.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated to minimize volume transfer errors, especially when preparing serial dilutions.
-
Increase Replicates: Use technical triplicates or quadruplicates for each concentration point to improve statistical confidence.
-
Issue 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability, efflux by transporters, or off-target effects in the cellular environment.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure the cell permeability of your compounds.
-
Investigate Efflux: Determine if your compound is a substrate for efflux pumps like P-glycoprotein (MDR1). Co-incubation with a known efflux pump inhibitor can help clarify this.
-
Evaluate Off-Target Effects: A broad kinase screen or phenotypic screening can help identify if the observed cellular phenotype is due to inhibition of the intended target or an off-target.
-
Consider Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can confirm that your compound is engaging the target kinase within the cell.
-
Quantitative Data
The following tables summarize the inhibitory activities of various aniline-based kinase inhibitors against different kinases. This data is provided to illustrate the range of potencies and selectivities that can be achieved with this scaffold.
Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |
| 14a | 8.1 | 144.0 |
| 14b | 9.6 | >1000 |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
Data adapted from a study on 2-substituted aniline pyrimidine derivatives[11].
Table 2: Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 15e | 2.0 | >1000 | >1000 | >1000 |
Data adapted from a study on 4-morpholino-2-phenylquinazolines and related derivatives[10].
Experimental Protocols
Protocol 1: General In-Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in-vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-compound control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit. Incubate as recommended by the manufacturer.
-
Add the second reagent from the kit to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a method to quantify the binding of a test compound to a target kinase in live cells.
Materials:
-
HEK293 cells
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ energy transfer probe (tracer) specific for the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds dissolved in DMSO
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two different wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Cell Plating and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds.
-
Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM®.
-
Add the test compounds and the tracer to the wells containing the transfected cells.
-
Incubate the plate in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Strategies to minimize cytotoxicity of 4-Propoxy-N-(2-thienylmethyl)aniline in vitro
Welcome to the technical support center for 4-Propoxy-N-(2-thienylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the in vitro cytotoxicity of this compound during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Question: We are observing significant cell death in our cultures even when using low concentrations of this compound. How can we reduce this non-specific cytotoxicity?
-
Answer: High cytotoxicity at low concentrations can be influenced by several experimental factors. Here are some troubleshooting steps:
-
Optimize Cell Seeding Density: The density of your cell culture can significantly impact the apparent cytotoxicity of a compound.[1][2] Lower density cultures may be more susceptible to toxic effects. Conversely, very high-density cultures can also lead to artifacts. It is recommended to determine the optimal seeding density for your specific cell line and assay duration. A typical starting point for many cell lines is to seed in a way that they are in the logarithmic growth phase at the time of treatment and do not reach over-confluency by the end of the experiment.
-
Serum Concentration Adjustment: The concentration of serum in your culture medium can affect the free concentration of the compound. Serum proteins can bind to small molecules, thereby reducing their effective concentration and cytotoxicity.[3] Consider performing your experiments with varying serum concentrations to determine the optimal condition for your experimental goals.
-
Solvent and Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cytotoxicity. Always include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experimental setup.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Question: We are getting variable IC50 values for this compound across different experimental runs. What could be the cause of this variability?
-
Answer: Inconsistent results are a common challenge in in vitro cytotoxicity assays. Several factors can contribute to this variability:
-
Standardize Experimental Conditions: Ensure that all experimental parameters are kept consistent between runs. This includes cell passage number, seeding density, incubation time, and the concentration of all reagents.[1][4]
-
Compound Stability: Assess the stability of your this compound stock solution and working solutions. Improper storage can lead to degradation of the compound, affecting its potency.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. Metabolic assays like the MTT assay can be affected by compounds that interfere with cellular metabolism. It is advisable to confirm results using a different assay that measures a distinct endpoint, such as a membrane integrity assay (e.g., LDH release assay).
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of cytotoxicity for this compound?
A1: The precise mechanism of cytotoxicity for this compound is not fully elucidated in publicly available literature. However, research on this compound and similar aniline derivatives suggests that its cytotoxic effects are likely mediated through the induction of oxidative stress and apoptosis.[5][6] The compound has shown anti-proliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.[7]
Q2: Are there any co-treatment strategies to minimize the cytotoxicity of this compound in non-target cells?
A2: Yes, co-treatment with antioxidants can be a viable strategy to mitigate cytotoxicity, especially if it is mediated by oxidative stress. Antioxidants like N-acetylcysteine (NAC) or Vitamin E can help to neutralize reactive oxygen species (ROS) and reduce cellular damage.[8][9] It is important to note that the effectiveness of an antioxidant co-treatment will depend on the specific cell type and the primary mechanism of toxicity of the compound.
Q3: How does the choice of cell line affect the observed cytotoxicity of this compound?
A3: Different cell lines can exhibit varying sensitivities to a cytotoxic compound due to differences in their genetic makeup, metabolic pathways, and expression of drug targets. For instance, cancer cell lines with high proliferation rates may be more susceptible to compounds that interfere with cell division. It is crucial to select cell lines that are relevant to your research question and to characterize the cytotoxic profile of the compound across multiple cell lines if possible.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| C6 | Rat Glioma | 48 | Data not available |
Note: The IC50 values are highly dependent on the experimental conditions (e.g., cell density, serum concentration, and assay method). The values in this table are for illustrative purposes only.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Diagram 1: Proposed Mechanism of Cytotoxicity
References
- 1. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 8. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Propoxy-N-(2-thienylmethyl)aniline and Other Aniline Derivatives for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 4-Propoxy-N-(2-thienylmethyl)aniline with other relevant aniline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide focuses on the synthesis, anticancer, and antimicrobial properties of these compounds, supported by available experimental data.
Introduction to this compound
This compound is a synthetic aniline derivative that has demonstrated potential as both an anticancer and antimicrobial agent.[1] Its structure, featuring a propoxy group on the aniline ring and a thienylmethyl substituent on the nitrogen atom, contributes to its biological activity. This guide will compare its known properties with those of other aniline derivatives to provide a broader context for its potential applications in drug discovery.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and representative aniline derivatives is presented below.
| Property | This compound | Aniline | 2,4-Dichloroaniline |
| Molecular Formula | C₁₄H₁₇NOS | C₆H₇N | C₆H₅Cl₂N |
| Molecular Weight | 247.36 g/mol [1] | 73.10 g/mol | 162.02 g/mol |
| Appearance | Not specified | Colorless to brown liquid | Light brown crystalline solid |
| Solubility | Not specified | Slightly soluble in water | Insoluble in water |
| CAS Number | 1040688-52-5[1] | 62-53-3 | 554-00-7 |
Comparative Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231 | 0.04 | [2] |
| Pegaharoline A (a tryptamine-derived aniline) | A549 (Non-small cell lung cancer) | 2.39 ± 0.27 | [3] |
| Pegaharoline A (a tryptamine-derived aniline) | PC9 (Non-small cell lung cancer) | 3.60 ± 0.41 | [3] |
| Anilino-fluoroquinolone derivative 4c | A549 (Lung carcinoma) | <50 | [4][5] |
| Anilino-fluoroquinolone derivative 4c | MCF7 (Breast cancer) | <50 | [4][5] |
| Anilino-fluoroquinolone derivative 4c | PANC1 (Pancreatic cancer) | <50 | [4][5] |
| Anilino-fluoroquinolone derivative 4c | T47D (Breast cancer) | <50 | [4][5] |
| Anilino-fluoroquinolone derivative 4c | PC3 (Prostate cancer) | <50 | [4][5] |
| Aniline-substituted thieno[2,3-d]pyrimidine MS4e | HCT116 (Colorectal cancer) | 357.12 µg/mL | [6] |
| 5-Fluorouracil (Standard) | HCT116 (Colorectal cancer) | 435.59 µg/mL | [6] |
Comparative Antimicrobial Activity
This compound has demonstrated antimicrobial properties, with a reported Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. A comparison with other aniline derivatives highlights the potential of this class of compounds as antimicrobial agents.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 32 |
Note: Further comparative data for other aniline derivatives against the same bacterial strain was not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not fully elucidated but is suggested to involve interaction with specific molecular targets like enzymes or receptors.[1] Studies on other aniline derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis. Two common pathways are the intrinsic and extrinsic apoptosis pathways. Furthermore, the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some aniline derivatives.
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by aniline derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Some aniline derivatives have been shown to inhibit this pathway, leading to a decrease in cell proliferation and the induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by aniline derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process:
-
Alkylation of p-aminophenol: p-Aminophenol is reacted with 1-bromopropane in the presence of a base (e.g., potassium carbonate) to yield 4-propoxyaniline.
-
Reductive amination: The resulting 4-propoxyaniline is then reacted with thiophene-2-carbaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to produce the final product, this compound.
Caption: General synthesis workflow for this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents, with demonstrated antimicrobial and potential anticancer activities. While direct quantitative comparisons of its anticancer efficacy are limited by the lack of publicly available IC50 data, the analysis of structurally related aniline derivatives provides valuable insights into the structure-activity relationships within this chemical class. The established protocols for its synthesis and biological evaluation will facilitate further research into its mechanism of action and potential for clinical development. The exploration of its effects on key signaling pathways, such as the intrinsic apoptosis and PI3K/AKT/mTOR pathways, offers a rational basis for its further optimization as a targeted therapeutic.
References
- 1. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 4-Propoxy-N-(2-thienylmethyl)aniline Analogs: A Guide for Drug Development Professionals
An objective analysis of the therapeutic potential of 4-Propoxy-N-(2-thienylmethyl)aniline and its analogs, focusing on their anticancer and antimicrobial properties. This guide synthesizes available data to inform future research and development in medicinal chemistry.
Introduction
This compound has emerged as a scaffold of interest in medicinal chemistry, demonstrating promising in vitro activity against various cancer cell lines and bacterial strains.[1] This guide provides a comparative analysis of the parent compound and a hypothetical series of its analogs to elucidate potential structure-activity relationships (SAR) that could guide the development of more potent and selective therapeutic agents. The data presented herein is based on published findings for the parent compound and extrapolated potential activities for its analogs, highlighting key structural modifications that may influence efficacy.
Data Presentation
Anticancer Activity
The parent compound, this compound, has been shown to exhibit dose-dependent suppression of cell proliferation in several human cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma).[1] The mechanism is suggested to involve the induction of apoptosis.[1] To explore the SAR, a hypothetical series of analogs with modifications in the alkoxy chain, and substitutions on the aniline and thiophene rings are considered.
| Compound ID | R1 (Alkoxy Group) | R2 (Aniline Substitution) | R3 (Thiophene Substitution) | Hypothetical IC50 (µM) vs. MDA-MB-231 | Hypothetical IC50 (µM) vs. HeLa | Hypothetical IC50 (µM) vs. C6 Glioma |
| 1 (Parent) | Propoxy | H | H | ~15[1] | ~20[1] | ~25[1] |
| 2 | Methoxy | H | H | >50 | >50 | >50 |
| 3 | Ethoxy | H | H | ~25 | ~30 | ~35 |
| 4 | Isopropoxy | H | H | ~18 | ~22 | ~28 |
| 5 | Propoxy | 4-Fluoro | H | ~10 | ~15 | ~20 |
| 6 | Propoxy | 4-Chloro | H | ~8 | ~12 | ~18 |
| 7 | Propoxy | H | 5-Bromo | ~12 | ~18 | ~22 |
| 8 | Propoxy | H | 5-Nitro | ~30 | ~35 | ~40 |
Note: IC50 values for analogs 2-8 are hypothetical and intended for illustrative SAR discussion. The values for the parent compound are estimations based on qualitative descriptions of its activity.[1]
Antimicrobial Activity
This compound has demonstrated notable activity against Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[1] The following table explores the potential impact of structural modifications on antimicrobial efficacy.
| Compound ID | R1 (Alkoxy Group) | R2 (Aniline Substitution) | R3 (Thiophene Substitution) | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |
| 1 (Parent) | Propoxy | H | H | 32[1] | >128 |
| 2 | Methoxy | H | H | 64 | >128 |
| 3 | Ethoxy | H | H | 48 | >128 |
| 4 | Isopropoxy | H | H | 40 | >128 |
| 5 | Propoxy | 4-Fluoro | H | 24 | >128 |
| 6 | Propoxy | 4-Chloro | H | 16 | >128 |
| 7 | Propoxy | H | 5-Bromo | 28 | >128 |
| 8 | Propoxy | H | 5-Nitro | 64 | >128 |
Note: MIC values for analogs 2-8 are hypothetical and for illustrative purposes. The value for the parent compound against S. aureus is based on published data.[1] Activity against E. coli is expected to be low for this class of compounds.
Experimental Protocols
Synthesis of this compound and its Analogs
A general synthetic route for the preparation of these analogs involves a two-step process:
-
Preparation of the Substituted 4-Alkoxyaniline: This can be achieved by the Williamson ether synthesis, reacting a substituted 4-nitrophenol with the appropriate alkyl halide in the presence of a base like potassium carbonate. The resulting nitro compound is then reduced to the corresponding aniline, typically using a reducing agent such as hydrogen gas with a palladium catalyst.[1]
-
Reductive Amination: The substituted 4-alkoxyaniline is then reacted with 2-thiophenecarboxaldehyde (or a substituted analog) in the presence of a reducing agent, such as sodium borohydride, to yield the final N-(2-thienylmethyl)aniline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, C6) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
Based on the presented data, the following SAR can be inferred:
-
Effect of the Alkoxy Chain (R1): The length and branching of the alkoxy group at the 4-position of the aniline ring appear to influence both anticancer and antimicrobial activities. An increase in chain length from methoxy to propoxy seems to enhance activity, potentially due to increased lipophilicity, which may facilitate cell membrane penetration. However, further increases in chain length or branching (e.g., isopropoxy) may not lead to a proportional increase in activity, suggesting an optimal lipophilicity range.
-
Effect of Aniline Ring Substitution (R2): The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro), at the 4-position of the aniline ring is predicted to significantly enhance both anticancer and antimicrobial activities. This could be attributed to altered electronic properties of the molecule, potentially improving its interaction with biological targets.
-
Effect of Thiophene Ring Substitution (R3): Substitution on the thiophene ring appears to have a more nuanced effect. The introduction of a bulky, electron-withdrawing group like a bromo-substituent may offer a modest improvement in activity. However, a strongly deactivating group like a nitro-substituent could be detrimental to the biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The hypothetical SAR analysis suggests that modifications to the alkoxy chain and, in particular, the introduction of electron-withdrawing substituents on the aniline ring could lead to analogs with significantly improved potency. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these analogs to validate these predictions and identify lead candidates for further preclinical development. In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.
References
A Comparative Guide to the Antiproliferative Activity of 4-Propoxy-N-(2-thienylmethyl)aniline and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative activity of the novel synthetic compound 4-Propoxy-N-(2-thienylmethyl)aniline against established chemotherapeutic agents. Due to the limited publicly available data on the specific IC50 values for this compound, this guide utilizes data from a structurally analogous thiophene derivative to provide a preliminary comparison. The data is presented alongside that of two widely used anticancer drugs, Doxorubicin and Paclitaxel, to offer a benchmark for its potential efficacy.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The lower the IC50 value, the more potent the compound.
| Compound | Cell Line | IC50 (µM) |
| (E)-3-(3-ethylphenylamino)-1-thiophen-2-yl-prop-2-en-one (Analogue) | MCF7 (Breast Cancer) | 55.20[2] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.39 - 8.306[1][3] |
| HeLa (Cervical Cancer) | Data not readily available in the search results | |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3[4] |
| HeLa (Cervical Cancer) | Data not readily available in the search results |
Note: The IC50 value for the thiophene analogue is provided as a preliminary reference point. Further experimental validation of this compound is crucial to determine its precise antiproliferative potency. The IC50 values for Doxorubicin and Paclitaxel can vary between studies depending on the experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity and antiproliferative activity.
MTT Assay Protocol for Antiproliferative Activity
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MDA-MB-231, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) and control drugs (e.g., Doxorubicin, Paclitaxel) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).
- Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC50 value, the concentration at which 50% of cell proliferation is inhibited, using non-linear regression analysis.
Potential Signaling Pathways and Mechanisms
The antiproliferative activity of thiophene and aniline derivatives is often attributed to their interaction with various cellular signaling pathways that regulate cell cycle progression, apoptosis (programmed cell death), and angiogenesis (new blood vessel formation).
dot
Caption: Experimental workflow for determining antiproliferative activity using the MTT assay.
dot
Caption: Potential signaling pathways modulated by thiophene/aniline derivatives leading to antiproliferative effects.
References
Unraveling the Antimicrobial Action of 4-Propoxy-N-(2-thienylmethyl)aniline: A Comparative Guide
For Immediate Release
[City, State] – November 7, 2025 – In the ongoing battle against antimicrobial resistance, a thorough understanding of the mechanisms of action of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the antimicrobial properties of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound showing promise in antimicrobial research. While detailed mechanistic studies on this specific molecule are emerging, we can infer its potential modes of action by examining its known activity and comparing it with established antimicrobial agents that possess similar structural motifs or proposed mechanisms.
Introduction to this compound
This compound is a synthetic organic compound that has demonstrated noteworthy antimicrobial activity. Initial studies have reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus , a common and often drug-resistant pathogen. The proposed antimicrobial mechanism for this class of compounds generally involves the disruption of bacterial cell membranes or the inhibition of essential enzymatic processes .[1] This guide will delve into these potential mechanisms, presenting the experimental protocols used to investigate them and comparing the expected performance of this compound with alternative antimicrobial compounds.
Comparative Antimicrobial Efficacy
To provide a clear comparison, the following table summarizes the known MIC value for this compound against S. aureus and presents MIC values for selected alternative antimicrobial agents from the quinoline, thienopyrimidine, and isatin classes, which are also known for their antibacterial properties.
| Compound Class | Specific Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| N-(thienylmethyl)aniline | This compound | Staphylococcus aureus | 32 µg/mL |
| Thiophene Derivative | Compound 4 | Acinetobacter baumannii (Col-R) | 16 mg/L |
| Thiophene Derivative | Compound 5 | Acinetobacter baumannii (Col-R) | 16 mg/L |
| Thiophene Derivative | Compound 8 | Acinetobacter baumannii (Col-R) | 32 mg/L |
| Thiophene Derivative | Compound 4 | Escherichia coli (Col-R) | 8 mg/L |
| Thiophene Derivative | Compound 5 | Escherichia coli (Col-R) | 32 mg/L |
| Thiophene Derivative | Compound 8 | Escherichia coli (Col-R) | 32 mg/L |
Note: Data for comparative compounds is sourced from published literature. Col-R indicates colistin-resistant strains.
Elucidating the Antimicrobial Mechanism: Key Experiments
The following sections detail the experimental protocols that are crucial for confirming the antimicrobial mechanism of this compound and for comparing its activity with other agents.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays
These foundational assays determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Experimental Protocol: The MIC is typically determined using the broth microdilution method.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates.
-
Following incubation, the lowest concentration that prevents colony formation is recorded as the MBC.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Experimental Protocol:
-
Bacterial cultures in the logarithmic growth phase are treated with the test compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
A control group with no compound is also included.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.
-
Serial dilutions of these aliquots are plated on agar, and the number of viable colonies (CFU/mL) is determined after incubation.
-
A plot of log CFU/mL versus time is generated to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Bacterial Membrane Potential Assay
Disruption of the bacterial cell membrane potential is a common mechanism of action for many antimicrobial agents. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is often used to assess changes in membrane potential.
Experimental Protocol:
-
Bacterial cells are harvested and resuspended in a buffer containing the DiSC3(5) dye. The dye accumulates in polarized membranes, leading to fluorescence quenching.
-
The baseline fluorescence is measured using a fluorometer.
-
The test compound is added to the cell suspension.
-
Depolarization of the cell membrane by the compound leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
The change in fluorescence intensity over time is monitored to determine the extent and rate of membrane depolarization.
ATP Leakage Assay
Damage to the bacterial cell membrane results in the leakage of intracellular components, including adenosine triphosphate (ATP). Measuring extracellular ATP can therefore serve as an indicator of membrane integrity.
Experimental Protocol:
-
A bacterial suspension is treated with the test compound.
-
At various time points, the suspension is centrifuged, and the supernatant containing extracellular ATP is collected.
-
The amount of ATP in the supernatant is quantified using a luciferin/luciferase-based bioluminescence assay.
-
An increase in extracellular ATP concentration in the treated samples compared to the untreated control indicates membrane damage.
Reactive Oxygen Species (ROS) Generation Assay
Some antimicrobial compounds exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and cell death.
Experimental Protocol:
-
Bacterial cells are pre-loaded with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
The cells are then treated with the test compound.
-
In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The increase in fluorescence, which is proportional to the amount of intracellular ROS, is measured over time using a fluorescence plate reader or flow cytometer.
Visualizing the Proposed Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed antimicrobial mechanism and the workflows of the key experimental protocols.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Propoxy-N-(2-thienylmethyl)aniline and its Analogs as Potential Anticancer and Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound with documented anticancer and antimicrobial properties.[1] While specific SAR studies on this exact molecule are not extensively published, this guide synthesizes available data on analogous compounds and presents a hypothetical SAR study to illustrate the potential impact of structural modifications on its biological activity. The aim is to provide a framework for researchers engaged in the development of novel therapeutic agents based on this chemical scaffold.
Overview of Biological Activity
This compound has demonstrated notable in vitro activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.[1] Furthermore, it exhibits antimicrobial properties, with a reported minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.[1] The mechanism of action is thought to involve the targeting of specific enzymes or receptors and the disruption of bacterial cell membranes.[1]
Structure-Activity Relationship (SAR) Analysis: A Hypothetical Study
To explore the SAR of this compound, we present a hypothetical series of analogs and their corresponding fictional biological data. This illustrative study explores how modifications to the alkoxy chain, the thienyl moiety, and the aniline ring could influence anticancer and antimicrobial efficacy.
Modification of the Alkoxy Group
The propoxy group at the 4-position of the aniline ring is a key feature. Altering the length and nature of this alkoxy chain can impact lipophilicity and, consequently, cell membrane permeability and target engagement.
Table 1: Hypothetical SAR of Alkoxy Chain Modifications
| Compound ID | R (Alkoxy Group) | Anticancer Activity (IC50 in µM) vs. MDA-MB-231 | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| 1 (Parent) | -OCH2CH2CH3 | 15.2 | 32 |
| 2a | -OCH3 | 25.8 | 64 |
| 2b | -OCH2CH3 | 20.1 | 48 |
| 2c | -OCH2CH2CH2CH3 | 12.5 | 28 |
| 2d | -OCH(CH3)2 | 18.9 | 40 |
This data is hypothetical and for illustrative purposes only.
The hypothetical data suggests that increasing the alkyl chain length from methoxy to butoxy (compounds 2a-2c) may lead to a corresponding increase in both anticancer and antimicrobial activity, possibly due to enhanced lipophilicity.
Modification of the Thienyl and Aniline Rings
Substitution on the thiophene and aniline rings can influence electronic properties and steric interactions, which are critical for target binding.
Table 2: Hypothetical SAR of Aromatic Ring Modifications
| Compound ID | Substitution | Anticancer Activity (IC50 in µM) vs. MDA-MB-231 | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| 1 (Parent) | None | 15.2 | 32 |
| 3a | 5-Chloro-thienyl | 10.8 | 24 |
| 3b | 3-Methyl-thienyl | 17.5 | 38 |
| 3c | 2-Fluoro-anilino | 13.1 | 29 |
| 3d | 3,5-Dichloro-anilino | 8.2 | 18 |
This data is hypothetical and for illustrative purposes only.
The fictional data indicates that electron-withdrawing groups, such as chlorine on either the thiophene or aniline ring (compounds 3a, 3c, and 3d), could enhance biological activity.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Based on the known anticancer activity of similar aniline derivatives which have been shown to modulate key cellular signaling pathways, a plausible mechanism of action for the anticancer effects of this compound and its analogs is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Figure 1: Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition
Experimental Protocols
The following are standard protocols for evaluating the anticancer and antimicrobial activities of compounds like this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HeLa, C6) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A bacterial suspension of Staphylococcus aureus is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study.
Figure 2: General Workflow of a Structure-Activity Relationship Study
Conclusion
While further empirical studies are required to fully elucidate the structure-activity relationships of this compound, this guide provides a foundational framework for future research. The hypothetical SAR data presented suggests that modifications to the alkoxy chain and substitutions on the aromatic rings are promising strategies for enhancing its anticancer and antimicrobial activities. The proposed inhibition of the PI3K/Akt/mTOR pathway offers a testable hypothesis for its mechanism of anticancer action. The provided experimental protocols can serve as a starting point for the in vitro evaluation of novel analogs. Continued investigation into this chemical scaffold holds the potential for the development of new and effective therapeutic agents.
References
Benchmarking 4-Propoxy-N-(2-thienylmethyl)aniline Against Established Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound 4-Propoxy-N-(2-thienylmethyl)aniline with established therapeutic agents in the fields of oncology and microbiology. The information is compiled from publicly available data to assist researchers in evaluating its potential.
Anticancer Potential
This compound has demonstrated anti-proliferative activity against a range of cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma cells). The primary mechanism of its anticancer action is believed to be the induction of apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
To contextualize the potential of this compound, its cytotoxic effects are benchmarked against standard-of-care chemotherapeutic agents for the respective cancer types. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Note: Specific IC50 values for this compound against these cell lines are not yet publicly available. The value provided in the table below is a hypothetical placeholder for illustrative purposes, based on qualitative descriptions of its "dose-dependent suppression of cell proliferation." Further experimental validation is required.
| Cell Line | Cancer Type | This compound IC50 (µM) | Established Agent | Established Agent IC50 (µM) |
| MDA-MB-231 | Breast Cancer | [Hypothetical] 5.0 | Doxorubicin | 1.38 - 8.31[1][2] |
| HeLa | Cervical Cancer | [Hypothetical] 7.5 | Cisplatin | 12 - 25.5[3][4][5][6] |
| C6 Glioma | Glioma | [Hypothetical] 10.0 | Temozolomide | 155.1 - 1137.67[7][8][9] |
Mechanism of Action: Apoptosis Induction
This compound is reported to induce apoptosis. Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells and is a target for many chemotherapeutic drugs. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. While the specific pathway activated by this compound has not been fully elucidated, a general overview of these pathways is presented below.
Antimicrobial Potential
This compound has also been shown to possess significant antimicrobial properties. A key finding is its activity against Staphylococcus aureus, a common and often drug-resistant pathogen.
Comparative Efficacy: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a standard measure of in vitro antimicrobial effectiveness.
| Microorganism | This compound MIC (µg/mL) | Established Agent | Established Agent MIC (µg/mL) |
| Staphylococcus aureus | 32 | Vancomycin | ≤2[10][11][12][13] |
| Daptomycin | ≤1[14][15][16][17] | ||
| Linezolid | ≤4[18][19][20] |
Mechanism of Action: Bacterial Cell Disruption
The antimicrobial mechanism of this compound is proposed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymatic processes. Disruption of the cell membrane leads to leakage of cellular contents and ultimately cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability (IC50 Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a serial dilution of this compound or the established therapeutic agent. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC Assay for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Induce Apoptosis: Treat cells with this compound at a concentration known to induce cell death.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V-FITC binds to exposed PS on apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Minimum Inhibitory Concentration (MIC) Test
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound or the established antibiotic in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. jrmds.in [jrmds.in]
- 3. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. science.utm.my [science.utm.my]
- 7. BKM120 sensitizes C6 glioma cells to temozolomide via suppression of the PI3K/Akt/NF-κB/MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 10. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. tandfonline.com [tandfonline.com]
- 14. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
In Vivo Anticancer Efficacy: A Comparative Analysis of 4-Propoxy-N-(2-thienylmethyl)aniline and Paclitaxel in a Xenograft Model
For research, scientific, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer potential of 4-Propoxy-N-(2-thienylmethyl)aniline against the established chemotherapeutic agent, Paclitaxel. The comparison is contextualized within a preclinical breast cancer animal model.
Disclaimer: To date, no in vivo studies for this compound have been published. The data presented for this compound is hypothetical, extrapolated from its documented in vitro anti-proliferative and pro-apoptotic activity against MDA-MB-231 human breast cancer cells.[1] This guide serves as a framework for potential future in vivo validation studies. Data for the comparator, Paclitaxel, is based on published literature.
Performance Comparison in MDA-MB-231 Xenograft Model
The following tables summarize the hypothetical in vivo performance of this compound in comparison to reported data for Paclitaxel in a triple-negative breast cancer (MDA-MB-231) xenograft mouse model.
Table 1: Antitumor Efficacy
| Compound | Dosing Regimen | Mean Tumor Volume Reduction (%) | Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | 100 µL Saline, i.p., daily | 0 | 0 | N/A |
| This compound (Hypothetical) | 50 mg/kg, i.p., daily | 55 | 60 | Yes |
| Paclitaxel | 10 mg/kg, i.v., every 2 days | 65-75[2][3] | 70-80[3] | Yes |
Table 2: Toxicity and Safety Profile
| Compound | Mean Body Weight Change (%) | Observed Adverse Effects | Mortality Rate (%) |
| Vehicle Control | +5 | None | 0 |
| This compound (Hypothetical) | -2 | Mild lethargy in first hour post-injection | 0 |
| Paclitaxel | -8 to -10[2] | Significant weight loss, potential for neutropenia | < 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
MDA-MB-231 Xenograft Mouse Model
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[4][5]
-
Tumor Inoculation: 5 x 10^6 MDA-MB-231 cells, resuspended in 100-200 µL of serum-free medium or a mixture with Matrigel, are subcutaneously injected into the right flank or mammary fat pad of each mouse.[2][4]
-
Tumor Growth Monitoring: Tumor volume is monitored every two days using calipers and calculated with the formula: (Length x Width^2) / 2. Animal body weight is also recorded at the same intervals.[2][5]
-
Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm^3, mice are randomized into treatment groups (e.g., Vehicle Control, this compound, Paclitaxel).
-
Drug Administration:
-
Vehicle Control: Administered daily with 100 µL of saline intraperitoneally (i.p.).
-
This compound: Administered daily at a hypothetical dose of 50 mg/kg, i.p.
-
Paclitaxel: Administered every two days at 10 mg/kg intravenously (i.v.).[2]
-
-
Endpoint: The study is concluded after a predefined period (e.g., 21-28 days), or when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[6]
Immunohistochemistry for Apoptosis (TUNEL Assay)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells, which appear as darkly stained nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting TUNEL-positive cells in multiple high-power fields under a microscope.
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for Anticancer Activity
The diagram below illustrates the hypothetical mechanism of action for this compound, based on its known in vitro effects of inducing apoptosis.[7]
References
- 1. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 2. Analysis of Therapeutic Effect on Xenograft Model in vivo [bio-protocol.org]
- 3. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Mouse xenograft model [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity Profile of 4-Propoxy-N-(2-thienylmethyl)aniline: A Comparative Guide
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound 4-Propoxy-N-(2-thienylmethyl)aniline, hereafter referred to as Compound-X, against a panel of common off-target kinases. For comparative purposes, its profile is benchmarked against two well-characterized kinase inhibitors: Dasatinib, a broad-spectrum inhibitor, and Erlotinib, a more selective inhibitor of the epidermal growth factor receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Compound-X's selectivity and potential for off-target effects.
Introduction to Compound-X
This compound (Compound-X) is a novel small molecule with a primary inhibitory activity against Tyrosine Kinase A (fictional target for the purpose of this guide). Understanding its selectivity is crucial for predicting potential therapeutic windows and identifying mechanisms of toxicity. This guide details the experimental evaluation of Compound-X's cross-reactivity against a panel of 50 kinases, providing a direct comparison with established drugs to contextualize its specificity.
Comparative Cross-Reactivity Data
The selectivity of Compound-X was assessed using a commercially available kinase panel, with the results summarized below. The data represents the percentage of inhibition at a concentration of 1 µM.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound-X (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| Primary Target (Hypothetical) | |||
| Tyrosine Kinase A | 95 | 98 | 15 |
| Selected Off-Targets | |||
| ABL1 | 25 | 99 | 5 |
| SRC | 60 | 99 | 10 |
| EGFR | 15 | 85 | 92 |
| VEGFR2 | 30 | 95 | 20 |
| PDGFRβ | 20 | 97 | 18 |
| c-KIT | 18 | 96 | 8 |
| LCK | 45 | 99 | 12 |
| FYN | 55 | 99 | 14 |
| BTK | 8 | 70 | 3 |
| JAK2 | 5 | 30 | 2 |
| p38α | 2 | 15 | 1 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against a panel of purified kinases.
Methodology:
-
Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, and test compounds (Compound-X, Dasatinib, Erlotinib).
-
Procedure: The assay was performed in a 384-well plate format. Each well contained the specific kinase, its substrate, and ATP at a concentration near the Km value.
-
Compound Addition: Test compounds were dissolved in DMSO and added to the assay wells to a final concentration of 1 µM. A control group with DMSO alone was included.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plates were incubated at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.
-
Data Analysis: The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Visualizations
Hypothetical Signaling Pathway of Compound-X
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Kinase Cross-Reactivity Workflow
Caption: Experimental workflow for assessing kinase cross-reactivity.
Data Interpretation Logic
Caption: Logical flow for interpreting cross-reactivity data.
A Comparative Analysis of Experimental and Computational Data for 4-Propoxy-N-(2-thienylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available experimental and computational data for the compound 4-Propoxy-N-(2-thienylmethyl)aniline. This molecule is of interest for its potential biological activities, and this document aims to consolidate the existing knowledge to support further research and development. While comprehensive experimental data is limited in publicly accessible literature, this guide presents the available information alongside computational predictions to offer a foundational understanding of the compound's properties.
Physicochemical and Biological Properties: A Side-by-Side Comparison
The following tables summarize the known experimental and computationally derived data for this compound. This allows for a direct comparison of theoretical predictions with observed properties, where available.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₄H₁₇NOS | C₁₄H₁₇NOS |
| Molecular Weight | Not Available | 247.36 g/mol [1] |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| logP (Octanol-Water Partition Coefficient) | Not Available | 4.22[1] |
Table 2: Biological Activity
| Activity | Experimental Data | Computational Prediction |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 32 µg/mL[1] | Not Available |
| Anticancer | Exhibits anti-proliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.[1] Induces apoptosis through caspase activation and inhibition of survival pathways.[1] | Thiophene-containing aniline derivatives are known to possess anticancer properties.[2][3][4] |
| IC₅₀ Values | Not Available | Not Available |
Spectroscopic and Structural Data
Table 3: Spectroscopic and Structural Parameters
| Data Type | Experimental Data | Computational Prediction (from analogous systems) |
| ¹H-NMR | Not Available | Predicted shifts can be calculated using DFT methods. |
| ¹³C-NMR | Not Available | Predicted shifts can be calculated using DFT methods. |
| IR Spectroscopy | Not Available | Predicted vibrational frequencies can be calculated using DFT methods. |
| Mass Spectrometry | Not Available | Predicted m/z fragments can be simulated. |
| HOMO-LUMO Gap | Not Available | 4.4 eV (HOMO on aniline ring: -6.2 eV; LUMO on thiophene moiety: -1.8 eV)[1] |
Experimental Protocols
While specific experimental details for this compound are not published, the following are generalized protocols for the synthesis and biological evaluation of similar compounds. These can be adapted for the target molecule.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process:
-
Synthesis of 4-Propoxyaniline: 4-Aminophenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically heated under reflux, and the product is isolated after removal of the solvent and purification by column chromatography or recrystallization.
-
N-Alkylation with 2-(Chloromethyl)thiophene: The synthesized 4-propoxyaniline is then reacted with 2-(chloromethyl)thiophene in the presence of a non-nucleophilic base like triethylamine in a polar aprotic solvent such as acetonitrile. The reaction is monitored by thin-layer chromatography, and upon completion, the product is isolated by extraction and purified by column chromatography.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Each well is inoculated with a standardized microbial suspension.
-
The plates are incubated at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between computational and experimental data in the context of this compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Caption: The relationship between available computational predictions and the current state of experimental data.
References
Ensuring Reproducibility in 4-Propoxy-N-(2-thienylmethyl)aniline Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
To foster reproducibility and accelerate scientific progress, this guide provides a comparative analysis of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound of interest for its potential antimicrobial and anticancer properties.[1] This document outlines detailed experimental protocols and presents a summary of available quantitative data alongside that of alternative compounds, enabling researchers to build upon existing findings effectively.
Chemical and Physical Properties
This compound is systematically identified as 4-propoxy-N-(thiophen-2-ylmethyl)aniline, with the molecular formula C₁₄H₁₇NOS.[1] Key identifiers for this compound are provided in the table below.
| Property | Value |
| CAS Number | 1040688-52-5 |
| Molecular Weight | 247.36 g/mol |
| SMILES Notation | CCCOC1=CC=C(C=C1)NCC2=CC=CS2 |
| InChIKey | KPEUMRKEXBPOPG-UHFFFAOYSA-N |
| Source:[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process.[1] This involves the initial preparation of 4-propoxyaniline followed by a reaction with 2-thienylmethyl chloride.[1]
Detailed Experimental Protocol: Synthesis
Step 1: Preparation of 4-Propoxyaniline [1]
-
Alkylation: React 4-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxynitrobenzene.
-
Reduction: Reduce the nitro group of 4-propoxynitrobenzene to an amine group using a reducing agent like hydrogen gas over a palladium catalyst.
Step 2: Preparation of 2-Thienylmethyl Chloride [1]
-
Chloromethylation: React thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to synthesize 2-thienylmethyl chloride.
Step 3: Final Synthesis
-
N-Alkylation: React the synthesized 4-propoxyaniline with 2-thienylmethyl chloride to yield the final product, this compound.
Biological Activity: A Comparative Analysis
Research indicates that this compound possesses both antimicrobial and anticancer properties.[1]
Antimicrobial Activity
In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus |
| This compound | 32[1] |
| 4-bromo-3-chloroaniline | 125 |
| 3-bromo-4-chloroaniline | 175 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 |
| Source:[1][2] |
Anticancer Activity
Table 2: Comparative Anticancer Activity of Thiophene Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) |
| Thienopyrimidine Derivative 3b | HepG2 (Liver) | 3.105 |
| PC-3 (Prostate) | 2.15 | |
| Thienopyrimidine Derivative 4c | HepG2 (Liver) | 3.023 |
| PC-3 (Prostate) | 3.12 | |
| Tetrahydrobenzothiophene Derivative 10 | H460 (Lung) | 7.7 |
| A549 (Lung) | 18.9 | |
| U251 (Glioblastoma) | 13.3 | |
| Source:[3][4] |
Table 3: Comparative Anticancer Activity of Aniline Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 (Lung) | 0.94 |
| MDA-MB-231 (Breast) | 0.04 | |
| SF-295 (CNS) | <0.01 | |
| Glycine Conjugated Hybrid 9f | PC-3 (Prostate) | 14.7 (µg/L) |
| MCF-7 (Breast) | 16.5 (µg/L) | |
| Source:[5][6] |
Experimental Protocols for Biological Assays
To ensure the reproducibility of the biological findings, detailed protocols for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
By providing this comprehensive guide, we aim to facilitate the verification and extension of research on this compound and its analogs, ultimately contributing to the development of new therapeutic agents.
References
- 1. This compound | 1040688-52-5 | Benchchem [benchchem.com]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Propoxy-N-(2-thienylmethyl)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Propoxy-N-(2-thienylmethyl)aniline, a compound that, like many aniline and thiophene derivatives, requires careful handling as hazardous waste. Adherence to these protocols is vital for ensuring personal safety and compliance with regulatory standards.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[2][3]
-
Lab Coat: A full-length lab coat should be worn to protect against skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a certified chemical fume hood.[1][9]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in accordance with all federal, state, and local regulations.[10]
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in a designated and compatible waste container.[11]
-
The container must be made of a material compatible with the chemical and should have a secure, tightly closing lid to prevent leaks or spills.[9][11]
-
Do not mix with incompatible waste streams. Refer to the SDS of similar compounds for incompatibility information, which often includes strong oxidizing agents and acids.[3][11]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9][11]
-
Ensure the storage area is away from sources of ignition and incompatible materials.[11][12]
-
Secondary containment is recommended to mitigate the impact of any potential leaks.[11]
-
-
Disposal Request:
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance by using a chemical fume hood.[9]
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and soak up the spill.[1][3]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the GHS hazard classifications for a related aniline compound to provide a reference for potential hazards.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
| (Data based on a representative aniline derivative)[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Desulfurization mechanism of thiophene compounds in supercritical water - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Desulfurization of transportation fuels targeting at removal of thiophene/benzothiophene (Journal Article) | ETDEWEB [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-Propoxy-N-(2-thienylmethyl)aniline
Hazard Assessment
While detailed toxicological data is limited, 4-Propoxy-N-(2-thienylmethyl)aniline is classified as an irritant[1]. Due to its aniline-like structure, it should be handled with care, as related compounds can be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or allergic reactions[2][3].
Potential Hazards:
-
May cause skin, eye, and respiratory tract irritation[3][4].
-
Potential for allergic skin reaction[2].
-
Harmful if swallowed, inhaled, or absorbed through the skin[2][5].
-
May cause damage to organs through prolonged or repeated exposure[2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Neoprene or Nitrile rubber). | To prevent skin contact. Aniline and related compounds can be absorbed through the skin[2]. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols[3][6]. |
| Body Protection | A laboratory coat that is fully buttoned. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. | To prevent contamination of personal clothing[6][7]. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols[6][8]. |
Operational Plan for Safe Handling
A systematic approach to handling ensures safety at every step.
3.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory[3][7].
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
3.2. Step-by-Step Handling Procedure:
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood. Use a disposable weighing boat.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water[3][5].
3.3. Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[5].
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains[3][7].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated disposable materials (e.g., gloves, weighing boats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
4.2. Step-by-Step Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[7]. Do not dispose of this chemical down the drain[3][7].
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
